molecular formula C22H24ClFN4O3 B593861 Gefitinib-d6

Gefitinib-d6

Cat. No.: B593861
M. Wt: 452.9 g/mol
InChI Key: XGALLCVXEZPNRQ-AQCDAZAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gefitinib-d6 is intended for use as an internal standard for the quantification of gefitinib by GC- or LC-MS. Gefitinib is a selective EGFR-TK inhibitor that blocks the growth of GEO colon cancer, ZR-75-1 and MCF-10A Ha-ras breast cancer, and OVCAR-3 ovarian cancer cell lines with IC50s ranging between 0.2-0.4 µM. By interfering with the intracellular kinase domain, gefitinib prevents EGFR autophosphorylation and prevents downstream signal transduction. Formulations containing gefitinib were previously used to treat advanced (or recurrent) non-small cell lung cancer. However, the FDA retracted its general approval when a phase III trial failed to demonstrate an overall survival benefit. Formulations containing gefitinib appear to be most efficacious in treating certain EGFR gene mutations prevalent in Asian populations.>This compound is intended for use as an internal standard for the quantification of gefitinib by GC- or LC-MS. Gefitinib is a selective EGFR-TK inhibitor that blocks the growth of GEO colon cancer, ZR-75-1 and MCF-10A Ha-ras breast cancer, and OVCAR-3 ovarian cancer cell lines with IC50s ranging between 0.2-0.4 µM. By interfering with the intracellular kinase domain, gefitinib prevents EGFR autophosphorylation and prevents downstream signal transduction. Formulations containing gefitinib have been used to treat advanced (or recurrent) non-small cell lung cancer. However, the FDA retracted its general approval for this compound (Iressa™) when a phase III trial failed to demonstrate an overall survival benefit. Gefitinib appears to be most efficacious in treating certain EGFR gene mutations that are prevalent in Asian populations.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6-(1,1,2,2,3,3-hexadeuterio-3-morpholin-4-ylpropoxy)-7-methoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)/i2D2,5D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGALLCVXEZPNRQ-AQCDAZAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1CCOCC1)C([2H])([2H])OC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Gefitinib-d6: A Technical Overview of its Chemical Properties, Structure, and Application

Author: BenchChem Technical Support Team. Date: November 2025

Gefitinib-d6 is a deuterated form of Gefitinib, an established antineoplastic agent.[1][] This stable isotope-labeled analog serves as a crucial internal standard for the precise quantification of Gefitinib in biological matrices through mass spectrometry and liquid chromatography.[3] Its application is pivotal in therapeutic drug monitoring, pharmacokinetic analyses, and metabolic research, ensuring accuracy and reliability in experimental outcomes.[3]

Core Chemical Properties

This compound is characterized by the incorporation of six deuterium atoms in the propoxy-morpholino side chain.[4] This isotopic labeling provides a distinct mass difference from the parent compound, Gefitinib, without significantly altering its chemical behavior, making it an ideal internal standard.[5]

PropertyValueSource
CAS Number 1228664-49-0[6]
Molecular Formula C22H18D6ClFN4O3[3][6][7][8]
Molecular Weight 452.9 g/mol [4][6]
IUPAC Name N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy-1,1,2,2,3,3-d6)quinazolin-4-amine[3]
Synonyms Iressa-d6, ZD1839-d6, N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine-d6[][5]
Physical Appearance A solid[6]
Purity ≥99% deuterated forms (d1-d6)[6][9]
Solubility DMF: 20 mg/ml, DMSO: 20 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml, Ethanol: 0.3 mg/ml[6]

Chemical Structure

The molecular architecture of this compound is based on a quinazoline core. The deuterium labeling is specifically located on the propoxy linker of the morpholine side chain.

This compound Molecular Structure

Experimental Protocols

Quantification by GC- or LC-MS

This compound is primarily intended for use as an internal standard for the quantification of gefitinib by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6]

Methodology:

  • Sample Preparation: A known concentration of this compound is spiked into the biological sample (e.g., plasma, tissue homogenate) containing an unknown quantity of Gefitinib.

  • Extraction: The analyte (Gefitinib) and the internal standard (this compound) are extracted from the biological matrix using an appropriate solvent or solid-phase extraction technique.

  • Chromatographic Separation: The extracted sample is injected into a GC or LC system to separate Gefitinib and this compound from other components.

  • Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer. The instrument is set to monitor specific mass-to-charge ratios (m/z) for both Gefitinib and this compound.

  • Quantification: The ratio of the peak area of Gefitinib to the peak area of this compound is calculated. This ratio is then used to determine the concentration of Gefitinib in the original sample by comparing it to a standard curve generated with known concentrations of Gefitinib and a constant concentration of this compound.

Synthesis of Gefitinib

While specific synthesis protocols for this compound are proprietary, the synthesis of the parent compound, Gefitinib, has been described. One such method involves a four-step process starting from 2,4-dichloro-6,7-dimethoxyquinazoline, with reaction temperatures not exceeding 55°C and avoiding chromatographic purifications.[10] Another approach details the synthesis of Gefitinib derivatives, which could be adapted for the deuterated version.[11]

Mechanism of Action and Signaling Pathway

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[5][12] It competitively binds to the adenosine triphosphate (ATP)-binding site within the intracellular domain of the receptor, thereby inhibiting autophosphorylation and blocking downstream signaling cascades.[12][13] The overexpression of EGFR is a common feature in several human carcinomas, leading to increased cell proliferation and survival.[12] By inhibiting EGFR, Gefitinib effectively suppresses these malignant processes.[12] The deuterated form, this compound, is instrumental in studies that investigate the pharmacokinetics and efficacy of Gefitinib in targeting this pathway.

The EGFR signaling pathway is a complex network that regulates cell growth, proliferation, and survival.[14] Upon activation by ligands such as epidermal growth factor (EGF), EGFR initiates several downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[13][15]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits (ATP-binding site) Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes ERK ERK MEK->ERK ERK->Proliferation Promotes EGF EGF EGF->EGFR Binds

EGFR Signaling Pathway Inhibition by Gefitinib

References

The Role of Gefitinib-d6 in Preclinical and Clinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. To accurately determine the pharmacokinetic profile and therapeutic drug monitoring of gefitinib, a stable isotope-labeled internal standard is crucial for bioanalytical methods. Gefitinib-d6, a deuterated analog of gefitinib, serves as the gold standard internal standard for the quantification of gefitinib in various biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide provides an in-depth overview of the application of this compound in research, complete with experimental protocols, quantitative data, and visual diagrams of relevant pathways and workflows.

Core Application: Internal Standard in LC-MS/MS Bioanalysis

The primary and most critical use of this compound in research is as an internal standard (IS) in LC-MS/MS assays for the precise and accurate quantification of gefitinib.[1][2] Due to its structural similarity and identical chromatographic behavior to the unlabeled gefitinib, this compound co-elutes and experiences similar ionization effects in the mass spectrometer. However, its mass difference allows for distinct detection. This co-analysis corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the reliability and reproducibility of the bioanalytical method.

Quantitative Data Summary

The following tables summarize the quantitative parameters from various validated LC-MS/MS methods that have employed a deuterated internal standard, including this compound, for the quantification of gefitinib.

Table 1: Calibration and Linearity Data

AnalyteInternal StandardMatrixCalibration Range (ng/mL)Correlation Coefficient (r²)Reference
GefitinibThis compoundHuman Plasma20 - 20000.991[2]
GefitinibThis compoundMouse Plasma15 - 7500Not Specified[1]
GefitinibThis compoundRat Plasma1 - 1000>0.99 (Validated)
GefitinibGefitinib-d3Human Plasma50 - 1000>0.99[3]

Table 2: Precision and Accuracy Data

AnalyteInternal StandardMatrixQC Concentrations (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
GefitinibThis compoundMouse Plasma40, 400, 60003.8 - 7.8Not SpecifiedNot Specified[1]
GefitinibThis compoundRat Plasma3, 75, 800Not SpecifiedNot Specified102.9 - 108.1
GefitinibGefitinib-d3Human Plasma150, 400, 800<15<1585-115[3]

Table 3: Lower Limit of Quantification (LLOQ)

AnalyteInternal StandardMatrixLLOQ (ng/mL)Reference
GefitinibThis compoundHuman Plasma20[2]
GefitinibThis compoundMouse Plasma15[1]
GefitinibThis compoundRat Plasma1
GefitinibGefitinib-d3Human Plasma50[3]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a common and efficient method for extracting gefitinib from plasma samples.

Materials:

  • Plasma samples (Human, Rat, or Mouse)

  • This compound internal standard working solution (e.g., 50 ng/mL in acetonitrile)

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 20 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 60 µL of the this compound internal standard working solution (e.g., 50 ng/mL in acetonitrile) to the plasma sample.

  • Vortex mix the sample for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 25,000 x g) for 5 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • For some methods, a further dilution of the supernatant may be required. For example, dilute 10 µL of the supernatant with 490 µL of 50:50 methanol:water.[1]

LC-MS/MS Analysis

The following are typical parameters for the chromatographic separation and mass spectrometric detection of gefitinib and this compound.

Liquid Chromatography (LC) Conditions:

  • Column: ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)[1]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient is typically used, starting with a high percentage of mobile phase A and ramping up to a high percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.4 mL/min[2]

  • Injection Volume: 5-10 µL

  • Column Temperature: 50 °C[2]

Mass Spectrometry (MS) Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Gefitinib: 447.2 > 128.2[1]

    • This compound: 453.2 > 134.2[1]

  • Capillary Voltage: 2.0 kV[1]

  • Cone Voltage: 30 V[1]

  • Collision Energy: 33 eV[1]

Mandatory Visualizations

EGFR Signaling Pathway Inhibited by Gefitinib

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates JAK JAK EGFR->JAK Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT STAT JAK->STAT STAT->Transcription Transcription->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits Tyrosine Kinase

Caption: EGFR signaling pathways inhibited by Gefitinib.

Experimental Workflow for Gefitinib Quantification

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing Plasma 1. Plasma Sample Collection Spike 2. Spike with this compound (IS) Plasma->Spike Precipitate 3. Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Supernatant 5. Supernatant Transfer Centrifuge->Supernatant Inject 6. Injection into LC-MS/MS Supernatant->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate 9. Peak Integration Detect->Integrate Calibrate 10. Calibration Curve Generation Integrate->Calibrate Quantify 11. Quantification of Gefitinib Calibrate->Quantify

References

A Technical Guide to the Purity and Isotopic Enrichment of Gefitinib-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies used to determine the chemical purity and isotopic enrichment of Gefitinib-d6, a deuterated analog of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib. Given its critical role as an internal standard in pharmacokinetic and metabolic studies, ensuring the high purity and isotopic integrity of this compound is paramount for accurate bioanalytical results. This document outlines detailed experimental protocols, presents data in a structured format, and includes visualizations of key processes and pathways.

Chemical Purity Assessment

The chemical purity of this compound is a critical parameter to ensure that the measured analytical signal corresponds solely to the deuterated compound, free from any process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard method for this assessment.

Table 1: Representative HPLC Purity Data for this compound
ParameterSpecificationResult
Purity (by HPLC)≥ 98.0%99.8%
Individual ImpurityNot More Than 0.1%< 0.1%
Total ImpuritiesNot More Than 0.2%0.2%
Experimental Protocol: HPLC Purity Analysis

This protocol outlines a typical HPLC method for determining the chemical purity of this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Materials and Reagents:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 332 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

  • Further dilute with the mobile phase to a working concentration of approximately 50 µg/mL.

5. Data Analysis:

  • The purity is calculated based on the area percentage of the main this compound peak relative to the total peak area in the chromatogram.

Isotopic Enrichment Analysis

Isotopic enrichment determines the percentage of Gefitinib molecules that are successfully labeled with six deuterium atoms. This is crucial for its function as an internal standard, as a high and consistent level of deuteration is necessary for accurate quantification of the non-labeled parent drug. Mass spectrometry is the definitive technique for this analysis.

Table 2: Representative Isotopic Enrichment Data for this compound
Isotopic SpeciesRelative Abundance (%)
d699.5%
d50.4%
d4< 0.1%
d3< 0.1%
d2< 0.1%
d1< 0.1%
d0 (unlabeled)< 0.1%
Total Deuterated ≥99%
Experimental Protocol: Mass Spectrometry for Isotopic Enrichment

This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the isotopic distribution of this compound.

1. Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

2. Materials and Reagents:

  • This compound sample

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

3. LC-MS Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS Detection: Full scan mode to observe the mass distribution of the molecular ion.

4. Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 µg/mL) in 50:50 methanol:water.

5. Data Analysis:

  • The mass spectrum will show a cluster of peaks corresponding to the different isotopic species (d0 to d6).

  • The relative abundance of each species is determined by integrating the area of its corresponding mass peak.

  • The isotopic enrichment is reported as the percentage of the d6 species relative to the sum of all isotopic species.

Structural Confirmation by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of this compound and to ensure that deuteration has occurred at the intended positions.

Experimental Protocol: ¹H NMR Analysis

1. Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

2. Materials and Reagents:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d6)

3. NMR Parameters:

  • Solvent: DMSO-d6

  • Experiment: ¹H NMR

  • Data Acquisition: Standard acquisition parameters with sufficient scans to achieve a good signal-to-noise ratio.

4. Data Analysis:

  • The ¹H NMR spectrum of this compound is compared to that of unlabeled Gefitinib.

  • The absence of signals corresponding to the protons at the deuterated positions confirms the location of the deuterium labels.

Visualizing the Workflow and Mechanism

To better illustrate the processes involved in the analysis and the biological context of Gefitinib, the following diagrams have been generated.

experimental_workflow cluster_purity Chemical Purity cluster_enrichment Isotopic Enrichment cluster_structure Structural Confirmation p1 This compound Sample p2 HPLC Analysis p1->p2 p3 Purity Data > 98% p2->p3 e1 This compound Sample e2 LC-MS Analysis e1->e2 e3 Isotopic Distribution e2->e3 s1 This compound Sample s2 NMR Spectroscopy s1->s2 s3 Structural Verification s2->s3

Caption: Experimental workflow for the analysis of this compound.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR EGFR Dimerization & Autophosphorylation EGFR->P_EGFR RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K Gefitinib This compound Gefitinib->P_EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Caption: The EGFR signaling pathway and the inhibitory action of Gefitinib.

Conclusion

The analytical methods detailed in this guide are essential for the quality control of this compound. Rigorous testing of chemical purity by HPLC and isotopic enrichment by mass spectrometry ensures the reliability of this internal standard in quantitative bioanalytical studies. Furthermore, structural confirmation by NMR provides an additional layer of certainty regarding the identity and quality of the compound. The provided workflows and pathway diagrams serve to contextualize these analytical procedures within the broader framework of drug development and research.

An In-depth Technical Guide on the Core Physical Properties of Gefitinib vs. Gefitinib-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the fundamental physical and chemical properties of Gefitinib and its deuterated analog, Gefitinib-d6. The information herein is collated to support research and development activities by presenting key data, experimental methodologies, and the core mechanism of action.

Comparative Physical and Chemical Properties

This compound is a deuterium-labeled version of Gefitinib, primarily used as an internal standard for quantification in pharmacokinetic studies by GC- or LC-MS.[1] The substitution of six hydrogen atoms with deuterium in the N-propoxymorpholino group results in a higher molecular weight but generally does not significantly alter the fundamental physicochemical properties such as solubility, pKa, or appearance.

PropertyGefitinibThis compound
IUPAC Name N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine[2]N-(3-chloro-4-fluorophenyl)-6-(1,1,2,2,3,3-hexadeuterio-3-morpholin-4-ylpropoxy)-7-methoxyquinazolin-4-amine[3]
Molecular Formula C₂₂H₂₄ClFN₄O₃[4]C₂₂H₁₈D₆ClFN₄O₃[1]
Molecular Weight 446.9 g/mol [4]452.9 g/mol [1][3]
Appearance White to tan crystalline solid/powder[5][6]White to off-white solid
Melting Point Variable reports: ~194°C[7], 174-175°C[6], 192-194°C[8]Not experimentally reported, but expected to be nearly identical to Gefitinib.
pKa 5.4 and 7.2[2][5][6]Not experimentally reported, but deuteration at these positions is not expected to significantly alter pKa values.
LogP 3.2 (Experimental)[2]4.1 (Computed)[3]
Aqueous Solubility Sparingly soluble at pH 1, practically insoluble above pH 7.[5][6] Solubility drops sharply between pH 4 and 6.[5][6]Sparingly soluble in aqueous buffers.[1]
Organic Solubility DMSO: ~20-45 mg/mL[1][9] Ethanol: ~0.3-4 mg/mL[1][9] DMF: ~20 mg/mL[1][9]DMSO: ≥20 mg/mL[1] Ethanol: ≥0.3 mg/mL[1] DMF: 20 mg/mL[1]
Storage & Stability Store solid at -20°C. Stable for at least two years as supplied.[9] Solutions in DMSO or ethanol can be stored at -20°C for up to one month.[6]Store solid at -20°C.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of physicochemical data. Below are summaries of protocols used to determine the key properties of Gefitinib.

The melting point and thermal behavior of Gefitinib are typically characterized using Differential Scanning Calorimetry (DSC).

  • Protocol:

    • A sample of the Gefitinib powder is weighed and sealed in an aluminum pan.

    • The instrument is purged with a constant nitrogen flow (e.g., 50 mL/min).

    • The sample is heated over a specified temperature range (e.g., 30°C to 300°C) at a constant rate (e.g., 10°C/min).[7]

    • The heat flow to the sample relative to a reference pan is measured.

    • The melting point is identified as the peak of the endothermic event on the resulting thermogram.[7] The disappearance of the characteristic melting peak in formulations indicates the transition from a crystalline to an amorphous state.[7]

The solubility of Gefitinib, a BCS Class II drug with low solubility and high permeability, is a critical parameter.[10] Its pH-dependent solubility is determined in various media.

  • Protocol for Organic Solvents:

    • An excess amount of Gefitinib is added to a known volume of the solvent (e.g., Peceol, Labrasol ALF, Transcutol P).[11]

    • The mixture is agitated (e.g., shaken in a water bath) at a controlled temperature (e.g., 25°C) until equilibrium is reached.

    • The saturated solution is centrifuged to pellet the undissolved solid.

    • An aliquot of the supernatant is carefully removed, diluted with a suitable mobile phase, and analyzed.

    • Quantification is performed using a validated High-Performance Liquid Chromatography (HPLC) method.[11][12]

  • Protocol for Aqueous Buffers:

    • To overcome poor aqueous solubility for creating analytical solutions, a stock solution is first prepared by dissolving Gefitinib in an organic solvent like DMSO.[9]

    • This stock solution is then diluted with the aqueous buffer of choice (e.g., PBS pH 7.2) to the desired concentration.[9]

    • For maximum solubility determination, the resulting solution may be centrifuged to remove any precipitate before quantification.[9]

  • Analytical Quantification (HPLC):

    • System: A reverse-phase HPLC system with a C18 column is commonly used.[12]

    • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., Acetonitrile) and an aqueous buffer (e.g., pH 6.5 phosphate buffer or 1% w/v ammonium acetate).[11][12]

    • Detection: The concentration of Gefitinib is measured using a UV detector, typically at a wavelength of 249 nm or 332 nm.[11][13]

    • Quantification: The concentration is calculated based on a calibration curve generated from standard solutions of known concentrations.[11]

The following diagram illustrates a typical workflow for determining the solubility of a compound like Gefitinib.

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess Gefitinib to solvent B Equilibrate at 25°C (e.g., shaking water bath) A->B C Centrifuge to separate solid B->C D Collect supernatant C->D E Dilute supernatant with mobile phase D->E Dilution F Inject into HPLC system E->F G Quantify using UV detector (249nm) F->G H Calculate concentration vs. standard curve G->H I Solubility (e.g., mg/mL) H->I Result

Workflow for Experimental Solubility Determination.

Mechanism of Action & Signaling Pathway

Gefitinib is a selective and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[14][15] It exerts its antineoplastic effects by competitively binding to the adenosine triphosphate (ATP)-binding site within the intracellular domain of EGFR.[14][16] This action prevents the autophosphorylation of the receptor, which is a critical step for its activation.[17]

By blocking EGFR activation, Gefitinib effectively inhibits downstream signaling cascades that are crucial for tumor cell growth, proliferation, survival, and metastasis.[16][18] The two primary pathways affected are:

  • The RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation.[18][19]

  • The PI3K-AKT-mTOR Pathway: A major regulator of cell survival and apoptosis resistance.[18][19]

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by Gefitinib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_nucleus Nucleus EGFR EGFR Dimer RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand Ligand (EGF, TGF-α) Ligand->EGFR Binds ATP ATP ATP->EGFR Phosphorylates Gefitinib Gefitinib Gefitinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-Apoptosis) mTOR->Survival

EGFR Signaling Pathway and Gefitinib Inhibition.

References

Physicochemical Properties of Gefitinib-d6

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Role of Gefitinib-d6 in Preclinical Research

Introduction

Gefitinib (Iressa®) is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology.[1][2][3] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) harboring specific activating mutations in the EGFR gene.[1][4] Gefitinib functions by competitively binding to the adenosine triphosphate (ATP)-binding site within the EGFR tyrosine kinase domain, which blocks the downstream signaling cascades responsible for tumor cell proliferation and survival.[2][3][5]

In the landscape of drug development and preclinical research, stable isotope-labeled internal standards are indispensable for the accurate quantification of drug candidates in biological matrices. This compound, the deuterium-labeled analog of Gefitinib, serves this critical role.[6][7] Its primary application is as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), ensuring the precision and reliability of pharmacokinetic and metabolic studies.[6][8][9] This guide provides a technical overview of the preliminary studies involving Gefitinib, where this compound is a crucial analytical tool, summarizing key quantitative data, experimental protocols, and the underlying molecular pathways.

PropertyValueReference
IUPAC Name N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy-1,1,2,2,3,3-d6]-4-quinazolinamine[6]
CAS Number 1228664-49-0[6][8]
Molecular Formula C₂₂H₁₈ClD₆FN₄O₃[8]
Molecular Weight 452.9 g/mol [8]
Purity ≥99% deuterated forms (d₁-d₆)[8]
Formulation A solid[8]

Core Application: Bioanalytical Quantification

The principal role of this compound in preliminary studies is to serve as an internal standard for the precise measurement of Gefitinib concentrations in biological samples. This is essential for establishing the pharmacokinetic profile of the parent drug.

Experimental Protocol: UPLC-MS/MS Quantification in Mouse Plasma

A rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the simultaneous quantification of Gefitinib and its major metabolites in mouse plasma, a protocol in which this compound is fundamental.

1. Sample Preparation:

  • Mouse plasma samples (standards, quality controls, and unknowns) are prepared via protein precipitation.

  • To 10 µL of plasma, add 40 µL of methanol containing this compound as the internal standard.

  • Vortex mix the sample and then centrifuge at 25,000 g for 5 minutes.

  • Collect the resulting supernatant.

  • Dilute 10 µL of the supernatant with 490 µL of a 50:50 methanol:water solution (a 1-in-50 dilution).

2. Chromatographic Separation:

  • The analysis is performed using a UPLC system to separate Gefitinib and its metabolites from other plasma components.

3. Mass Spectrometric Detection:

  • A triple quadrupole mass spectrometer is used for detection and quantification.

  • The method demonstrates a lower limit of quantification of 15 ng/mL and an upper limit of 7500 ng/mL for Gefitinib.

  • The assay is shown to be reproducible, with the coefficient of variation for quality control concentrations ranging from 3.8% to 7.8%.

Bioanalytical Workflow```dot

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output s1 1. Plasma Sample (10 µL) s2 2. Add Methanol with This compound (40 µL) s1->s2 s3 3. Vortex & Centrifuge s2->s3 s4 4. Collect Supernatant s3->s4 s5 5. Dilute 1:50 s4->s5 a1 UPLC Separation s5->a1 a2 MS/MS Detection a1->a2 o1 Quantification of Gefitinib Concentration a2->o1

References

Methodological & Application

Gefitinib-d6 as an internal standard for LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Anwendungs- und Protokollhinweise: Gefitinib-d6 als interner Standard für die LC-MS/MS-Quantifizierung von Gefitinib

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung

Gefitinib ist ein oral wirksamer Inhibitor der epidermalen Wachstumsfaktorrezeptor (EGFR)-Tyrosinkinase, der zur Behandlung von nicht-kleinzelligem Lungenkrebs (NSCLC) mit aktivierenden EGFR-Mutationen eingesetzt wird.[1] Die therapeutische Arzneimittelüberwachung (TDM) von Gefitinib ist entscheidend, um eine wirksame Behandlung sicherzustellen und toxische Nebenwirkungen zu minimieren. Die Flüssigkeitschromatographie-Tandem-Massenspektrometrie (LC-MS/MS) ist aufgrund ihrer hohen Spezifität und Empfindlichkeit die Methode der Wahl für die Quantifizierung von Gefitinib in biologischen Matrices.[2] Die Verwendung eines stabil-isotopenmarkierten internen Standards, wie this compound, ist für eine genaue und präzise Quantifizierung unerlässlich, da er hilft, die Variabilität während der Probenvorbereitung und der Analyse zu kompensieren. Diese Application Note beschreibt ein detailliertes Protokoll für die Quantifizierung von Gefitinib in menschlichem Plasma unter Verwendung von this compound als internem Standard mittels LC-MS/MS.

Gefitinib hemmt selektiv die Tyrosinkinasedomäne des EGFR, was die Autophosphorylierung des Rezeptors und die Aktivierung nachgeschalteter Signalwege blockiert.[3] Dies führt zu einer verminderten Zellproliferation und zur Induktion der Apoptose in Krebszellen, die für ihr Wachstum und Überleben von der EGFR-Signalgebung abhängig sind.[3][4]

Gefitinib Signaling Pathway cluster_cell Tumorzelle EGFR EGFR Downstream Nachgeschaltete Signalwege (z.B. Ras-MAPK, PI3K-Akt) EGFR->Downstream aktiviert Proliferation Zellproliferation Apoptose-Inhibition Gefitinib Gefitinib Gefitinib->EGFR bindet an ATP-Bindungsstelle Gefitinib->EGFR hemmt Phosphorylierung ATP ATP ATP->EGFR bindet Downstream->Proliferation fördert Sample Preparation Workflow Start 50 µL Plasmaprobe Add_IS Zugabe von 150 µL This compound in Methanol Start->Add_IS Vortex Vortexmischen (30 s) Add_IS->Vortex Centrifuge Zentrifugation (10 min, 14.000 g) Vortex->Centrifuge Transfer Überstand in HPLC-Vial überführen Centrifuge->Transfer Analysis LC-MS/MS-Analyse Transfer->Analysis

References

Application Note: A Validated UPLC-MS/MS Method for the Quantification of Gefitinib in Human Plasma Using Gefitinib-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Gefitinib in human plasma. The method utilizes a stable isotope-labeled internal standard, Gefitinib-d6, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Gefitinib concentrations.

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key component in signaling pathways that regulate cell growth and proliferation.[1][2][3] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2][3] Accurate quantification of Gefitinib in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies and for optimizing therapeutic regimens. This UPLC-MS/MS method provides a reliable and high-throughput solution for the determination of Gefitinib in human plasma. The use of this compound as an internal standard (IS) corrects for matrix effects and variations in instrument response, leading to highly reliable results.[4]

Experimental

Materials and Reagents
  • Gefitinib and this compound standards were of high purity (≥98%).

  • HPLC-grade acetonitrile and methanol were used.

  • Formic acid (LC-MS grade) was utilized.

  • Human plasma (K2-EDTA) was sourced from authorized suppliers.

Instrumentation
  • UPLC System: A Waters ACQUITY UPLC I-Class System (or equivalent) was used for chromatographic separation.

  • Mass Spectrometer: A Waters Xevo TQ-S micro tandem quadrupole mass spectrometer (or equivalent) with an electrospray ionization (ESI) source was employed for detection.

Preparation of Standard and Quality Control (QC) Solutions

Stock solutions of Gefitinib and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 methanol:water mixture. Calibration standards and quality control (QC) samples were prepared by spiking known concentrations of Gefitinib into blank human plasma.

Sample Preparation

A protein precipitation method was used for plasma sample preparation:

  • To 10 µL of plasma sample (calibration standard, QC, or unknown), add 40 µL of methanol containing the this compound internal standard.

  • Vortex mix the samples thoroughly.

  • Centrifuge the samples at high speed (e.g., 25,000 x g) for 5 minutes to precipitate proteins.

  • Transfer 10 µL of the supernatant to a clean tube and dilute with 490 µL of a 50:50 methanol:water solution.

  • Vortex mix the diluted sample before injection into the UPLC-MS/MS system.

UPLC-MS/MS Method

Chromatographic Conditions:

ParameterValue
Column ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in water + 10 mM Ammonium Acetate
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 650 µL/min
Column Temperature 60 °C
Injection Volume 2 µL
Gradient Elution A linear gradient from 5% to 50% B over 2.9 minutes, followed by a 1.5-minute flush with 95% B.

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 2.0 kV
Cone Voltage 30 V
Collision Energy 33 eV
MRM Transitions See Table 1

Table 1: MRM Transitions for Gefitinib and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Gefitinib446.60128.23
This compound (IS)452.60134.23

Results and Discussion

Method Validation

The UPLC-MS/MS method was validated for linearity, sensitivity, precision, accuracy, and recovery.

Linearity and Sensitivity:

The method demonstrated excellent linearity over a concentration range of 1 to 1000 ng/mL, with a coefficient of determination (r²) ≥ 0.99.[2] The lower limit of quantification (LLOQ) was established at 1 ng/mL, providing sufficient sensitivity for pharmacokinetic studies.[2]

Precision and Accuracy:

The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in Table 2.

Table 2: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low5< 10< 1095 - 105
Medium100< 5< 597 - 103
High800< 5< 598 - 102

Recovery:

The extraction recovery of Gefitinib from human plasma was determined to be consistent and high across the different QC levels, typically ranging from 85% to 110%.

Signaling Pathway

Gefitinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). This blockade disrupts downstream signaling cascades, primarily the PI3K/Akt and Ras/Raf/MAPK pathways, which are critical for cell proliferation, survival, and differentiation.[1][5][6]

Gefitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds ADP ADP PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates Gefitinib Gefitinib Gefitinib->EGFR ATP ATP Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Gefitinib inhibits EGFR, blocking downstream PI3K/Akt and Ras/MAPK pathways.

Experimental Workflow

The overall workflow for the quantification of Gefitinib in human plasma is depicted below.

Gefitinib_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (10 µL) IS Add Internal Standard (this compound in Methanol) plasma->IS vortex1 Vortex Mix IS->vortex1 centrifuge Centrifuge (25,000 x g, 5 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with 50:50 Methanol:Water supernatant->dilute vortex2 Vortex Mix dilute->vortex2 injection Inject into UPLC-MS/MS vortex2->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Gefitinib calibration->quantification

Caption: Workflow for Gefitinib quantification from sample preparation to data analysis.

Conclusion

This application note presents a validated UPLC-MS/MS method for the quantification of Gefitinib in human plasma. The method is sensitive, specific, and reliable, making it a valuable tool for researchers in the fields of pharmacology and drug development. The simple sample preparation and rapid analysis time allow for high-throughput screening of samples.

References

Application Note and Protocols for Quantifying Gefitinib and its Metabolites using Gefitinib-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Gefitinib and its primary metabolites in biological matrices, utilizing Gefitinib-d6 as an internal standard. The methodologies described herein are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high sensitivity and specificity for pharmacokinetic and drug metabolism studies.

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key component in signaling pathways that regulate cell proliferation and survival.[1][2][3] The efficacy and safety of Gefitinib are influenced by its pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion. The metabolism of Gefitinib is primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of several metabolites.[1][4][5] The most significant of these is O-desmethyl Gefitinib, along with others such as M605211, M387783, and M537194.[6] Accurate quantification of Gefitinib and its metabolites is crucial for understanding its disposition and for optimizing therapeutic strategies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.

Signaling Pathway of Gefitinib Action

Gefitinib functions by competitively binding to the ATP-binding site within the tyrosine kinase domain of EGFR.[2][7] This inhibition prevents the autophosphorylation of the receptor, which in turn blocks the activation of downstream signaling cascades, including the Ras/Raf/MAPK and PI3K/Akt pathways.[2][3][8] The interruption of these pathways leads to the inhibition of cancer cell proliferation and the induction of apoptosis.[2][3]

Gefitinib Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway Ras/Raf/MAPK Pathway cluster_pi3k_pathway PI3K/Akt Pathway EGFR EGFR pEGFR pEGFR (Inactive) Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP ATP ATP->EGFR Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Binds

Caption: Mechanism of action of Gefitinib.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a common and effective method for extracting Gefitinib and its metabolites from plasma samples.

  • Sample Thawing: Allow plasma samples to thaw at room temperature.

  • Aliquoting: Vortex the plasma sample and transfer 100 µL into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 20 µL of the internal standard working solution (this compound in methanol) to each plasma sample.

  • Protein Precipitation: Add 380 µL of methanol to the sample.[9]

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[9]

  • Centrifugation: Centrifuge the samples at 15,000 rpm for 10 minutes to pellet the precipitated proteins.[9]

  • Supernatant Transfer: Carefully transfer 300 µL of the supernatant to a clean sample vial for LC-MS/MS analysis.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are typical LC-MS/MS conditions for the analysis of Gefitinib and its metabolites. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Conditions

ParameterValueReference
Column X-Terra RP18 (50 x 2.1 mm, 3.5 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water[6][10]
Mobile Phase B Acetonitrile[6][10]
Gradient Isocratic: 65% B[6]
Flow Rate 0.35 mL/min[6]
Column Temperature 40 °C[6]
Injection Volume 10 µL[11]
Run Time 3 minutes[6][10]

Table 2: Mass Spectrometry Conditions

ParameterValueReference
Ionization Mode Positive Electrospray Ionization (ESI+)[6][10]
MRM Transitions See Table 3
Cone Voltage 40 V (Gefitinib)[9]
Collision Energy 26 V (Gefitinib)[9]

Table 3: MRM Transitions for Gefitinib and Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Gefitinib 447.23128.15[9]
This compound 453.2128.1
O-desmethyl Gefitinib (M523595) 433.2128.2
M537194 463.2128.1[12]
M387783 447.2113.1[12]
M605211 461.2142.1

Quantitative Data Summary

The following tables summarize the quantitative performance of a typical LC-MS/MS method for the analysis of Gefitinib and its metabolites.

Table 4: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)Reference
Gefitinib 0.5 - 1000≥ 0.99[6]
O-desmethyl Gefitinib 5 - 500Not specified[10]
M523595 0.5 - 1000≥ 0.99[6]
Other Metabolites 0.05 - 100≥ 0.99[6]

Table 5: Precision and Accuracy

AnalyteQC Concentrations (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Gefitinib 80, 200, 2000< 15%< 15%92.60% - 107.58%[6][13]
O-desmethyl Gefitinib Not specified≤ 10.8%≤ 10.8%100.4% - 106.0%[10]
All Analytes Not specified< 15%< 15%92.60% - 107.58%[6]

Experimental Workflow

The overall workflow for the quantification of Gefitinib and its metabolites is depicted in the following diagram.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add this compound (Internal Standard) Plasma->IS Precipitation Protein Precipitation (Methanol) IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Caption: Workflow for Gefitinib quantification.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the simultaneous quantification of Gefitinib and its major metabolites in plasma. The detailed protocols and summarized quantitative data serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and clinical drug development, facilitating a deeper understanding of Gefitinib's pharmacokinetic properties.

References

Application Notes: Therapeutic Drug Monitoring of Gefitinib using Gefitinib-d6

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gefitinib (marketed as Iressa) is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used as a first-line treatment for patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have specific EGFR mutations (exon 19 deletions or exon 21 L858R substitution).[1][2][3] Gefitinib functions by competitively binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase, thereby inhibiting receptor autophosphorylation and blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[4][5]

Therapeutic Drug Monitoring (TDM) is increasingly recognized as a valuable tool to optimize treatment with TKIs like gefitinib. Due to high inter-patient pharmacokinetic variability, a fixed-dose regimen can lead to sub-therapeutic exposure in some patients, potentially reducing efficacy, while others may experience toxicity due to overexposure.[6] Studies have suggested a correlation between gefitinib plasma concentrations and clinical outcomes, supporting the use of TDM to individualize dosing.[6][7]

Accurate quantification of gefitinib in biological matrices is essential for effective TDM. The use of a stable isotope-labeled internal standard (SIL-IS), such as Gefitinib-d6, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] this compound is a deuterium-labeled analog of gefitinib that is chemically identical and co-elutes with the unlabeled drug but is distinguishable by its higher mass.[9] This allows it to correct for variations in sample preparation and instrument response, ensuring highly accurate and precise measurement of gefitinib concentrations in patient samples.[9]

Mechanism of Action: Gefitinib Inhibition of EGFR Signaling

Gefitinib exerts its anti-tumor effect by targeting the EGFR signaling cascade. Upon ligand binding (e.g., EGF), the EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[4][5] This initiates several downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and angiogenesis.[4][10] Gefitinib selectively binds to the ATP pocket of the EGFR tyrosine kinase domain, blocking its activation and inhibiting these downstream signals.[4][5][11]

Caption: Gefitinib blocks ATP binding to EGFR, inhibiting downstream pro-survival pathways.

Protocol: Quantification of Gefitinib in Human Plasma using LC-MS/MS

This protocol describes a validated method for the determination of gefitinib in human plasma using this compound as an internal standard.

Principle

Gefitinib and its deuterated internal standard, this compound, are extracted from human plasma via protein precipitation. The resulting supernatant is analyzed by reverse-phase Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) detection. Quantification is achieved by comparing the peak area ratio of gefitinib to this compound against a calibration curve.

Materials and Reagents
  • Analytes: Gefitinib reference standard, this compound internal standard (IS).[8]

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Formic Acid (LC-MS grade), Deionized Water.

  • Biological Matrix: Drug-free human plasma (K2-EDTA).

  • Labware: Microcentrifuge tubes (1.5 mL), autosampler vials, pipettes, and tips.

  • Equipment: Analytical balance, vortex mixer, centrifuge, UPLC-MS/MS system.

Preparation of Standards and Quality Control (QC) Samples
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Gefitinib and this compound in methanol to prepare 1 mg/mL primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Gefitinib primary stock in 50:50 acetonitrile/water to create working standard solutions for the calibration curve (e.g., concentrations ranging from 5 ng/mL to 10,000 ng/mL).

  • Internal Standard (IS) Working Solution: Dilute the this compound primary stock with acetonitrile to a final concentration of 100 ng/mL. This will be the protein precipitation solvent.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to prepare CC samples covering the desired analytical range (e.g., 0.5 - 1000 ng/mL) and QC samples at low, medium, and high concentrations (e.g., 80, 200, and 2000 ng/mL).[12][13]

Sample Preparation from Patient Plasma
  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and patient sample.

  • Pipette 50 µL of plasma (CC, QC, or patient sample) into the corresponding tube.

  • Add 150 µL of the IS Working Solution (100 ng/mL this compound in acetonitrile) to each tube.

  • Vortex each tube vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.[14]

Experimental Workflow for Gefitinib TDM

The entire process from receiving a patient sample to generating a final concentration report follows a systematic workflow to ensure accuracy and reproducibility.

TDM_Workflow A Patient Sample Collection (Plasma) B Add Internal Standard (this compound) A->B C Sample Preparation (Protein Precipitation) B->C D Centrifugation C->D E Supernatant Transfer to Autosampler Vial D->E F LC-MS/MS Analysis E->F G Data Acquisition & Peak Integration F->G H Concentration Calculation (Using Calibration Curve) G->H I Generate TDM Report H->I

Caption: Standardized workflow for therapeutic drug monitoring of Gefitinib.
Instrumental Analysis and Data

The following tables summarize typical parameters for the LC-MS/MS analysis and method validation.

Table 1: LC-MS/MS Method Parameters

Parameter Condition Reference
Liquid Chromatography
Column X-Terra RP18 (50 x 2.1 mm, 3.5 µm) [12]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile [12]
Gradient Isocratic (e.g., 65% B) or Gradient [12]
Flow Rate 0.35 mL/min [12][14]
Column Temperature 40 °C [12]
Injection Volume 5 µL [14]
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+) [12]
MRM Transition (Gefitinib) m/z 447.2 → 128.2 [14]
MRM Transition (this compound) m/z 453.2 → 128.2 (approx.) [8][9]
Dwell Time 200 ms

| Collision Gas | Argon | |

Table 2: Method Validation Summary

Parameter Typical Value Reference
Linearity Range 0.5 - 1000 ng/mL [12][14]
Correlation Coefficient (r²) ≥ 0.99 [12][13]
Lower Limit of Quantification (LLOQ) 0.5 - 1.0 ng/mL [12][14]
Intra- & Inter-day Precision (%CV) < 15% [12][13]
Accuracy (% Bias) 85 - 115% (92.6 - 107.6%) [12][13]
Extraction Recovery 86 - 105% [12]

| Matrix Effect | No significant effect observed |[12] |

Table 3: Clinical Pharmacokinetic Parameters (250 mg Single Dose)

Parameter Value (Mean) Reference
Peak Plasma Concentration (Cmax) 164 - 181 ng/mL [14]
Time to Peak Concentration (Tmax) 3 - 7 hours [1][15]
Bioavailability ~60% [1][15]
Protein Binding ~90% [1]
Elimination Half-life (t½) 22 - 25 hours [14]

| Proposed TDM Trough Target (Cmin) | ≥ 200 ng/mL |[6] |

Conclusion

This application note provides a detailed protocol for the quantitative analysis of gefitinib in human plasma for TDM. The use of this compound as an internal standard in a validated LC-MS/MS method ensures the high accuracy and precision required for clinical decision-making. By enabling the personalization of gefitinib dosage, this method can help optimize therapeutic outcomes and minimize toxicity for patients with NSCLC.

References

Application Note: Quantitative Analysis of Gefitinib in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sample preparation and analysis of Gefitinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates a deuterated internal standard (Gefitinib-d8) to ensure high accuracy and precision.

Introduction

Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cell proliferation and signaling pathways.[1][2][3] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1] Accurate quantification of Gefitinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note describes a robust and validated method for the determination of Gefitinib in human plasma using LC-MS/MS with Gefitinib-d8 as an internal standard.[4]

Gefitinib Signaling Pathway

Gefitinib functions by competitively inhibiting the ATP-binding site of the EGFR tyrosine kinase domain.[1] This action blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[1]

Gefitinib Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR pEGFR (Active) EGFR->P_EGFR Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP Binding ATP ATP ATP->P_EGFR RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Gefitinib inhibits EGFR signaling.

Experimental Protocols

This section details the materials and procedures for the preparation of standards, quality controls, and plasma samples for the analysis of Gefitinib.

Materials and Reagents
  • Gefitinib reference standard

  • Gefitinib-d8 (deuterated internal standard)[4]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Human plasma (blank)

  • Deionized water

Preparation of Stock and Working Solutions
  • Gefitinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Gefitinib in methanol.

  • Gefitinib-d8 Stock Solution (1 mg/mL): Accurately weigh and dissolve Gefitinib-d8 in methanol.

  • Working Solutions: Prepare serial dilutions of the Gefitinib stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the Gefitinib-d8 stock solution in acetonitrile to the desired concentration.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and rapid method for extracting Gefitinib from plasma samples.[5]

  • Label microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 100 µL of plasma into the appropriate tubes.

  • Add 300 µL of the IS working solution (in acetonitrile) to each tube.

  • Vortex mix for 1 minute to precipitate the plasma proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Sample Preparation Workflow Plasma 100 µL Plasma Sample IS Add 300 µL Acetonitrile with Gefitinib-d8 Plasma->IS Vortex Vortex Mix (1 min) IS->Vortex Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Protein precipitation workflow.

LC-MS/MS Conditions
  • LC System: A standard HPLC or UPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for Gefitinib and Gefitinib-d8.

Data Presentation

The following table summarizes the quantitative performance of the described method, compiled from various studies.

ParameterGefitinibReference
Linearity Range 0.5 - 1000 ng/mL[6][7]
Lower Limit of Quantification (LLOQ) 0.5 - 20 ng/mL[6][8]
Intra-day Precision (%CV) < 15%[5][6]
Inter-day Precision (%CV) < 15%[5][6]
Accuracy (%) 89.7% - 107.58%[6][7]
Extraction Recovery (%) 86% - 105%[5][6]
Matrix Effect No significant effect observed[5][6]

Conclusion

The protein precipitation method followed by LC-MS/MS analysis provides a rapid, sensitive, and reliable approach for the quantification of Gefitinib in human plasma. The use of a deuterated internal standard, Gefitinib-d8, effectively corrects for matrix effects and variations in extraction recovery, ensuring high accuracy and precision of the results. This method is well-suited for pharmacokinetic and therapeutic drug monitoring studies of Gefitinib.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Gefitinib-d6 from Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of Gefitinib-d6 from plasma samples using liquid-liquid extraction (LLE). The following sections include a comprehensive experimental procedure, quantitative data summaries, and visual diagrams to illustrate the workflow and the relevant biological pathway.

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, primarily used in the treatment of non-small cell lung cancer. Accurate quantification of Gefitinib in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This compound, a deuterated analog, is commonly used as an internal standard (IS) in mass spectrometry-based bioanalytical methods to ensure high accuracy and precision. This protocol details a robust LLE method for the efficient extraction of Gefitinib and its internal standard from human plasma prior to LC-MS/MS analysis.

Experimental Protocols

This section outlines the step-by-step procedure for the liquid-liquid extraction of this compound from plasma samples.

Materials and Reagents:

  • Human plasma (with anticoagulant, e.g., EDTA or sodium heparin)

  • Gefitinib analytical standard

  • This compound (Internal Standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Tert-butyl methyl ether (TBME) or Butyl methyl ether (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Preparation of Standard and Internal Standard Solutions:

  • Gefitinib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Gefitinib in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Gefitinib stock solution with a 50:50 mixture of methanol and water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL. The optimal concentration may need to be determined based on the sensitivity of the mass spectrometer.

Liquid-Liquid Extraction Procedure:

  • Sample Preparation: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to each plasma sample, calibration standard, and quality control (QC) sample.

  • Vortex: Briefly vortex the samples for 10-15 seconds to ensure thorough mixing.

  • Protein Precipitation & Extraction: Add 500 µL of tert-butyl methyl ether to each tube.

  • Vortexing: Vortex the tubes vigorously for 2 minutes to facilitate the extraction of the analyte and internal standard into the organic layer.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 5 minutes at room temperature to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 450 µL) to a new clean microcentrifuge tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried residue in 100 µL of a reconstitution solvent, typically a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid.

  • Vortex and Transfer: Vortex the reconstituted samples for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following tables summarize the quantitative data from various validated methods for Gefitinib analysis in plasma.

Table 1: Method Validation Parameters for Gefitinib Quantification

ParameterReported Range/ValueCitation
Linearity Range1 - 1000 ng/mL[1]
5 - 1000 ng/mL[1]
0.5 - 1000 ng/mL[2]
20 - 2000 ng/mL[3]
Lower Limit of Quantification (LLOQ)1 ng/mL[4]
20 ng/mL[3]
50 ng/mL[5]
Correlation Coefficient (r²)> 0.99[1][2][3]

Table 2: Recovery and Matrix Effect of Liquid-Liquid Extraction for Gefitinib

AnalyteExtraction Recovery (%)Matrix Effect (%)Citation
Gefitinib86 - 105%No significant matrix effect reported[2]
Gefitinib78.6 - 93.0%Not specified[6]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the signaling pathway of Gefitinib.

G cluster_workflow Liquid-Liquid Extraction Workflow plasma 1. Plasma Sample (100 µL) is 2. Add this compound IS (10 µL) plasma->is vortex1 3. Vortex (10-15s) is->vortex1 solvent 4. Add TBME (500 µL) vortex1->solvent vortex2 5. Vortex (2 min) solvent->vortex2 centrifuge 6. Centrifuge (12,000 x g, 5 min) vortex2->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in 100 µL evaporate->reconstitute analysis 10. LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for the liquid-liquid extraction of this compound from plasma.

G cluster_pathway Gefitinib Signaling Pathway Inhibition cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates Ras_Raf_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->Ras_Raf_MEK_ERK Activates PI3K_Akt PI3K-AKT Pathway EGFR->PI3K_Akt Activates JAK_STAT JAK-STAT Pathway EGFR->JAK_STAT Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits Tyrosine Kinase Proliferation Cell Proliferation Ras_Raf_MEK_ERK->Proliferation Angiogenesis Angiogenesis Ras_Raf_MEK_ERK->Angiogenesis Survival Cell Survival PI3K_Akt->Survival JAK_STAT->Proliferation

Caption: Gefitinib inhibits EGFR signaling pathways, leading to reduced cell proliferation and survival.

References

Application Note: High-Throughput Bioanalysis of Gefitinib-d6 in Mouse Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Gefitinib-d6 in mouse plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described workflow, from sample preparation to data acquisition, is suitable for pharmacokinetic studies in preclinical drug development. The method utilizes a simple protein precipitation extraction technique, followed by rapid chromatographic separation and detection by multiple reaction monitoring (MRM). All experimental parameters and validation data are presented to guide researchers in implementing this assay.

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology research. Preclinical evaluation of drug candidates like Gefitinib involves extensive pharmacokinetic (PK) studies in animal models, such as mice, to understand their absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] Accurate and precise bioanalytical methods are crucial for determining drug concentrations in biological matrices. This compound, a stable isotope-labeled internal standard, is commonly used to ensure the accuracy and reliability of the quantification of Gefitinib. This document outlines a validated LC-MS/MS method for the determination of this compound in mouse plasma.

Mechanism of Action: EGFR Signaling Pathway

Gefitinib functions by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[3][4] The primary pathways affected are the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.[5][6] By blocking these signals, Gefitinib can effectively inhibit the growth and survival of cancer cells that are dependent on EGFR signaling.[3][7]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds P_EGFR pEGFR EGFR->P_EGFR Autophosphorylation Gefitinib Gefitinib Gefitinib->P_EGFR Inhibits Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS PI3K PI3K P_EGFR->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation

Diagram 1: Simplified EGFR Signaling Pathway and the inhibitory action of Gefitinib.

Experimental Protocols

The following protocols are a synthesis of validated methods for the bioanalysis of this compound in mouse plasma.

Materials and Reagents
  • Gefitinib and this compound reference standards

  • HPLC-grade acetonitrile and methanol

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Control mouse plasma (K2EDTA)

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Gefitinib and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Gefitinib stock solution with 50:50 methanol:water to prepare working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 50 ng/mL.

Sample Preparation: Protein Precipitation

This method is rapid and effective for the extraction of Gefitinib from mouse plasma.

  • Pipette 10-20 µL of mouse plasma (calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 40-60 µL of the IS working solution (acetonitrile containing 50 ng/mL this compound). The ratio of plasma to precipitation solvent is typically 1:3 or 1:4 (v/v).

  • Vortex mix the samples for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 25,000 x g) for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • For some methods, a further dilution of the supernatant with 50:50 methanol:water may be performed before injection to reduce matrix effects.

  • Inject an aliquot (e.g., 2 µL) of the final extract into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
LC System UPLC System
Column ACQUITY UPLC BEH C18, 2.1 x 50-100 mm, 1.7 µm
Column Temperature 40-60°C
Mobile Phase A 0.1% Formic acid in water (with or without 10 mM ammonium acetate)
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.35-0.65 mL/min
Injection Volume 2 µL
Gradient Elution A linear gradient from low to high organic phase (e.g., 5-95% B) over 2-5 minutes, followed by a column wash and re-equilibration.

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 2.0 kV
Source Temperature Optimized for the specific instrument
MRM Transitions See Table 3
Collision Energy (CE) Optimized for each transition
Cone Voltage Optimized for each transition

Table 3: MRM Transitions for Gefitinib and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Gefitinib447.2128.1
This compound453.2134.2

Bioanalytical Method Validation Summary

The described method has been validated according to established guidelines, demonstrating its suitability for the quantitative analysis of Gefitinib in mouse plasma. A summary of the validation parameters from representative studies is presented below.

Table 4: Summary of Quantitative Data from Bioanalytical Method Validation

ParameterResult
Linearity Range 5 - 7500 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 5 - 15 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Extraction Recovery 86 - 105%
Matrix Effect No significant matrix effect observed

Note: The values presented are a summary from multiple sources and may vary depending on the specific laboratory and instrumentation.[3][4][8]

Experimental Workflow

The overall workflow for the bioanalysis of this compound in mouse plasma is depicted in the following diagram.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Mouse Plasma Sample (10-20 µL) Add_IS Add Internal Standard (this compound in Acetonitrile) Plasma_Sample->Add_IS Vortex Vortex Mix (1-2 min) Add_IS->Vortex Centrifuge Centrifuge (25,000 x g, 5 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Injection Inject into UPLC System Supernatant->LC_Injection Chromatography Chromatographic Separation (C18 Column) LC_Injection->Chromatography MS_Detection Mass Spectrometry Detection (MRM Mode) Chromatography->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Gefitinib Calibration->Quantification

Diagram 2: Bioanalytical workflow for the quantification of Gefitinib in mouse plasma.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in mouse plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it well-suited for supporting preclinical pharmacokinetic studies in drug discovery and development. The provided protocols and validation data serve as a comprehensive guide for researchers to establish and implement this bioanalytical assay in their laboratories.

References

Troubleshooting & Optimization

Gefitinib-d6 solubility in DMSO and methanol

Author: BenchChem Technical Support Team. Date: November 2025

Willkommen im technischen Support-Center für Gefitinib-d6. Dieses Handbuch bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung detaillierte Informationen, Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) zur Löslichkeit und Handhabung von this compound in DMSO und Methanol.

Häufig gestellte Fragen (FAQs) und Leitfaden zur Fehlerbehebung

Hier finden Sie Antworten auf häufige Fragen und Probleme, die bei der Arbeit mit this compound auftreten können.

Frage 1: Wie hoch ist die Löslichkeit von this compound in DMSO und Methanol?

Die Löslichkeit von this compound kann je nach Lösungsmittel variieren. Die folgenden Daten bieten eine Zusammenfassung.

Tabelle zur Löslichkeit

LösungsmittelKonzentration
DMSO≥ 20 mg/mL[1][2]
MethanolGering löslich[3]
Ethanol≥ 0,3 mg/mL[1][2]
DMF≥ 20 mg/mL[1]
DMSO:PBS (pH 7,2) (1:1)0,5 mg/mL[1][4]

Frage 2: Meine this compound-Probe löst sich in DMSO nicht vollständig auf. Was kann ich tun?

Wenn Sie Schwierigkeiten haben, this compound vollständig aufzulösen, beachten Sie die folgenden Schritte zur Fehlerbehebung:

  • Verwenden Sie frisch geöffnetes DMSO: DMSO ist hygroskopisch und kann Feuchtigkeit aus der Luft aufnehmen, was die Löslichkeit einiger Verbindungen beeinträchtigen kann. Verwenden Sie immer DMSO aus einem frisch geöffneten Gebinde.[2]

  • Vorsichtiges Erwärmen: Erwärmen Sie die Lösung vorsichtig in einem Wasserbad bei 37 °C, um die Auflösung zu unterstützen. Vermeiden Sie übermäßige Hitze, da dies die Stabilität der Verbindung beeinträchtigen könnte.

  • Ultraschallbehandlung: Eine kurze Behandlung der Lösung in einem Ultraschallbad kann helfen, Aggregate aufzubrechen und die Solubilisierung zu fördern.

  • Überprüfen Sie die Konzentration: Stellen Sie sicher, dass Sie die maximale Löslichkeitsgrenze von ca. 20 mg/mL in DMSO nicht überschreiten.[1][4]

Frage 3: Kann ich wässrige Lösungen von this compound für die Langzeitlagerung vorbereiten?

Es wird nicht empfohlen, wässrige Lösungen von this compound für mehr als einen Tag zu lagern.[4][5] Gefitinib ist in wässrigen Puffern nur schwer löslich.[4][5] Für maximale Löslichkeit in wässrigen Puffern sollte es zuerst in DMSO gelöst und dann mit dem wässrigen Puffer Ihrer Wahl verdünnt werden.[4][5]

Frage 4: Wie sollte ich this compound und dessen Stammlösungen lagern?

  • Feststoff: this compound wird als kristalliner Feststoff geliefert und sollte bei -20 °C gelagert werden, wo es für mindestens zwei Jahre stabil sein sollte.[4]

  • Stammlösungen: Nach der Rekonstitution sollten die Stammlösungen aliquotiert und bei -20 °C gelagert werden. Vermeiden Sie wiederholte Einfrier-Auftau-Zyklen. Die rekonstituierte Lösung ist bei sachgemäßer Lagerung bei -20 °C für bis zu 3 Monate stabil.[3]

Experimentelle Protokolle

Herstellung einer 10 mM DMSO-Stammlösung

Dieses Protokoll beschreibt die Herstellung einer 10 mM Stammlösung von this compound (Molekulargewicht: 452,9 g/mol ) in DMSO.

  • Vorbereitung: Lassen Sie das this compound-Fläschchen und das DMSO vor dem Öffnen auf Raumtemperatur kommen.

  • Abwiegen: Wiegen Sie die erforderliche Menge this compound in einem geeigneten Röhrchen ab. Um beispielsweise 1 mL einer 10 mM Stammlösung herzustellen, werden 4,53 mg this compound benötigt.

  • Solubilisierung: Geben Sie die entsprechende Menge DMSO (in diesem Fall 1 mL) zu dem abgewogenen this compound.

  • Mischen: Vortexen Sie die Lösung gründlich, bis sich der Feststoff vollständig aufgelöst hat. Eine leichte Erwärmung (37 °C) oder eine Ultraschallbehandlung können bei Bedarf zur Unterstützung der Auflösung eingesetzt werden.

  • Lagerung: Aliquotieren Sie die Stammlösung in kleinere Volumina und lagern Sie diese bei -20 °C.

G cluster_protocol Protokoll: Herstellung einer Stammlösung start Start prepare This compound und DMSO auf Raumtemperatur bringen start->prepare 1 weigh This compound abwiegen prepare->weigh 2 add_dmso DMSO hinzufügen weigh->add_dmso 3 mix Mischen (Vortex/Ultraschall/ Wärme) add_dmso->mix 4 check Vollständig gelöst? mix->check 5 check->mix Nein store Aliquots bei -20°C lagern check->store Ja end_node Ende store->end_node

Bildunterschrift: Workflow zur Herstellung einer this compound-Stammlösung.

Logische Beziehungen und Fehlerbehebung

Das folgende Diagramm veranschaulicht den Entscheidungsprozess bei Löslichkeitsproblemen.

G cluster_troubleshooting Fehlerbehebung bei Löslichkeitsproblemen start Problem: This compound löst sich nicht check_solvent Wurde frisch geöffnetes DMSO verwendet? start->check_solvent use_fresh Frisches DMSO verwenden check_solvent->use_fresh Nein check_concentration Ist die Konzentration ≤ 20 mg/mL? check_solvent->check_concentration Ja use_fresh->check_concentration adjust_concentration Konzentration reduzieren check_concentration->adjust_concentration Nein apply_methods Zusätzliche Methoden anwenden (Wärme, Ultraschall) check_concentration->apply_methods Ja adjust_concentration->apply_methods fully_dissolved Problem gelöst? apply_methods->fully_dissolved success Experiment fortsetzen fully_dissolved->success Ja contact_support Technischen Support kontaktieren fully_dissolved->contact_support Nein

Bildunterschrift: Entscheidungsbaum zur Fehlerbehebung bei Löslichkeitsproblemen.

References

Gefitinib-d6 stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of Gefitinib-d6. Browse our FAQs and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C.[1] Under these conditions, the compound is stable for at least four years.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in organic solvents such as DMSO and DMF at concentrations up to 20 mg/mL.[1] For aqueous solutions, it is sparingly soluble. It is recommended to first dissolve the compound in DMSO and then dilute it with an aqueous buffer (e.g., PBS) to the desired concentration.[1] Stock solutions in DMSO can be stored at -80°C for up to six months. Aqueous solutions are less stable and it is not recommended to store them for more than one day. To prevent inactivation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.

Q3: Is this compound sensitive to light?

A3: Yes, studies on Gefitinib have shown that it can be phototoxic, and its photobehavior is dependent on the medium.[2] Therefore, it is recommended to protect this compound from light by storing it in amber vials or by wrapping the container in foil, especially when in solution.

Q4: Can I repeatedly freeze and thaw my this compound stock solution?

A4: While specific data on repeated freeze-thaw cycles for this compound is limited, it is a general best practice for isotopically labeled standards and sensitive compounds to minimize such cycles. Repeated freezing and thawing can potentially lead to degradation or affect the concentration of the solution. It is highly recommended to prepare single-use aliquots of your stock solution to maintain its integrity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in stock solution upon thawing. The solubility of this compound may have been exceeded, or the solvent may have partially evaporated.1. Gently warm the vial in a water bath (not exceeding 37°C).2. Vortex the solution to ensure it is fully redissolved before use.3. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.
Inconsistent results in bioassays. 1. Degradation of the compound due to improper storage.2. Inaccurate concentration of the stock solution.3. Photodegradation.1. Ensure the compound has been stored at the correct temperature and protected from light.2. Use a freshly prepared stock solution or a new aliquot.3. Verify the concentration of your stock solution using a suitable analytical method (e.g., UV-Vis spectrophotometry).4. Conduct all experimental steps involving this compound under subdued light conditions.
Difficulty dissolving the compound. This compound has low aqueous solubility.1. Use an appropriate organic solvent such as DMSO or DMF to prepare a concentrated stock solution first.2. For aqueous-based assays, dilute the DMSO stock solution with the aqueous buffer just before use. Ensure the final concentration of DMSO in your assay is compatible with your experimental system.

Quantitative Data Summary

Table 1: Recommended Storage Conditions and Stability

Form Storage Temperature Solvent Stability
Solid-20°CN/A≥ 4 years[1]
Stock Solution-80°CDMSOUp to 6 months
Stock Solution-20°CDMSOUp to 1 month
Aqueous Solution4°CAqueous BufferNot recommended for more than 1 day

Table 2: Solubility of this compound

Solvent Solubility
DMF20 mg/mL[1]
DMSO20 mg/mL[1]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[1]
Ethanol0.3 mg/mL[1]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube. The formula weight of this compound is 452.9 g/mol .

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the tube to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.529 mg of this compound in 1 mL of DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) can aid dissolution.

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protected (amber) vials. Store the aliquots at -80°C.

Visualizations

Gefitinib_Signaling_Pathway Gefitinib Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR->EGFR Dimerization & Autophosphorylation P P Gefitinib This compound Gefitinib->EGFR Competitively Inhibits ATP Binding ATP ATP ATP->EGFR Binds to Tyrosine Kinase Domain Ras Ras P->Ras Activates PI3K PI3K P->PI3K Activates STAT STAT P->STAT Activates Proliferation Cell Proliferation Survival, Angiogenesis Ras->Proliferation PI3K->Proliferation STAT->Proliferation

Caption: this compound inhibits EGFR signaling by blocking ATP binding.

Stability_Testing_Workflow This compound Stability Testing Workflow start Start: Prepare fresh this compound stock solution aliquot Aliquot stock solution into multiple vials start->aliquot storage Store aliquots under different conditions (e.g., -20°C, 4°C, room temp, light/dark) aliquot->storage timepoint Analyze aliquots at defined time points (e.g., T=0, 1 week, 1 month, 3 months) storage->timepoint analysis Analyze by LC-MS/MS or HPLC timepoint->analysis quantify Quantify remaining this compound concentration analysis->quantify compare Compare concentration to T=0 quantify->compare end End: Determine degradation rate and stability compare->end

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Gefitinib and Gefitinib-d6 Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gefitinib and its deuterated internal standard, Gefitinib-d6, in mass spectrometry. Our goal is to help you prevent and resolve ion suppression issues to ensure accurate and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing Gefitinib?

A: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (Gefitinib) and its internal standard (this compound) in the mass spectrometer's ion source.[1] This competition for ionization can lead to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1] In the analysis of biological samples like plasma or tissue, endogenous components such as phospholipids, salts, and proteins are common causes of ion suppression.[2]

Q2: How does using this compound help in mitigating ion suppression?

A: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, a SIL-IS has nearly identical chemical and physical properties to the analyte of interest.[3] This means it will co-elute with Gefitinib and experience the same degree of ion suppression.[4][5] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.[6] The US Food and Drug Administration (FDA) recommends using a SIL-IS whenever possible in bioanalytical methods.[7]

Q3: What are the common sample preparation techniques to reduce ion suppression for Gefitinib analysis?

A: The primary goal of sample preparation is to remove interfering matrix components before LC-MS/MS analysis. Common techniques for biological samples include:

  • Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins.[8][9]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while interfering compounds are washed away. This technique is effective at removing phospholipids and other sources of ion suppression.

Q4: I am observing a low or inconsistent signal for my this compound internal standard. What are the possible causes?

A: A low or variable signal for this compound can be due to several factors:

  • Significant Ion Suppression: Even with a SIL-IS, severe matrix effects can suppress the signal of both the analyte and the internal standard to a point where it affects data quality. The composition of the biological matrix can vary between individuals, leading to different degrees of ion suppression.[10]

  • Sample Preparation Issues: Inconsistent recovery during sample extraction can lead to variable internal standard signals.

  • LC-MS System Problems: Issues such as a dirty ion source, incorrect mobile phase composition, or a failing LC pump can cause a general loss of signal.[6][11] It is also possible that air bubbles in the LC system are interrupting the flow.[6]

  • Chromatographic Separation: A slight difference in retention time between Gefitinib and this compound, known as the deuterium isotope effect, can cause them to experience different degrees of ion suppression if they elute on the edge of a region of interfering matrix components.[3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to ion suppression in Gefitinib analysis.

Problem 1: Poor Sensitivity or Inconsistent Results

Logical Workflow for Troubleshooting Poor Sensitivity

start Start: Poor Sensitivity/ Inconsistent Results check_is 1. Evaluate Internal Standard (IS) Signal (this compound) start->check_is is_ok IS Signal Stable and Sufficient? check_is->is_ok troubleshoot_is Address IS Signal Issue (See Problem 2) is_ok->troubleshoot_is No check_matrix_effect 2. Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) is_ok->check_matrix_effect Yes troubleshoot_is->check_matrix_effect matrix_effect_present Significant Ion Suppression? check_matrix_effect->matrix_effect_present optimize_sample_prep 3. Optimize Sample Preparation (e.g., Switch to SPE) matrix_effect_present->optimize_sample_prep Yes system_check 5. Perform LC-MS System Check (Clean Ion Source, Check Mobile Phase) matrix_effect_present->system_check No optimize_chromatography 4. Optimize Chromatography (e.g., Adjust Gradient to Separate from Suppression Zones) optimize_sample_prep->optimize_chromatography optimize_chromatography->system_check end End: Problem Resolved system_check->end

Caption: A step-by-step workflow for diagnosing poor sensitivity.

Corrective Actions:

  • Evaluate Internal Standard Signal: Check if the this compound signal is consistent and of sufficient intensity across all samples, including calibrators, QCs, and unknown samples.

  • Assess Matrix Effect:

    • Post-Column Infusion: Infuse a standard solution of Gefitinib and this compound post-column while injecting a blank extracted matrix sample. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.

    • Post-Extraction Spike: Compare the peak area of an analyte spiked into the mobile phase with that of an analyte spiked into an extracted blank matrix sample. A lower response in the matrix sample confirms ion suppression.

  • Optimize Sample Preparation: If significant matrix effects are observed, consider improving the sample cleanup. While protein precipitation is fast, SPE or LLE are generally more effective at removing interfering components.

  • Optimize Chromatography: Adjust the chromatographic gradient to separate the elution of Gefitinib and this compound from regions of high ion suppression. Ensure that Gefitinib and this compound co-elute completely.[5]

  • Perform LC-MS System Check: If matrix effects are minimal, the issue may be with the instrument. Clean the ion source, verify mobile phase composition, and check for leaks or pump issues.[12]

Problem 2: Low or Variable this compound Signal

Logical Flow for Investigating IS Variability

start Start: Low/Variable This compound Signal check_prep 1. Review Sample Preparation (Pipetting, Extraction Steps) start->check_prep prep_ok Preparation Consistent? check_prep->prep_ok improve_prep Refine Sample Prep Protocol prep_ok->improve_prep No check_coelution 2. Verify Co-elution of Gefitinib and this compound prep_ok->check_coelution Yes improve_prep->check_coelution coelution_ok Complete Co-elution? check_coelution->coelution_ok adjust_chromatography Adjust Chromatographic Method coelution_ok->adjust_chromatography No check_system 3. Check for System-wide Signal Loss coelution_ok->check_system Yes adjust_chromatography->check_system system_ok System Performance OK? check_system->system_ok troubleshoot_system Troubleshoot LC-MS System (See Problem 1, Step 5) system_ok->troubleshoot_system No end End: Problem Resolved system_ok->end Yes troubleshoot_system->end

Caption: A decision tree for troubleshooting internal standard signal issues.

Corrective Actions:

  • Review Sample Preparation: Ensure that the internal standard is being added accurately and consistently to all samples. Evaluate the extraction recovery to confirm that the sample preparation procedure is robust.

  • Verify Co-elution: Overlay the chromatograms of Gefitinib and this compound. They should have identical retention times. If there is a slight separation, adjust the chromatography to ensure they elute together, as this is critical for proper correction of matrix effects.[5]

  • Check for System-wide Signal Loss: Inject a standard solution of this compound directly into the mass spectrometer (bypassing the LC) to confirm that the instrument is capable of detecting it with sufficient intensity. If the signal is still low, this points to an issue with the mass spectrometer settings or a dirty ion source.[6]

Quantitative Data Summary

The following tables summarize typical performance data for LC-MS/MS methods used for Gefitinib quantification.

Table 1: LC-MS/MS Method Parameters for Gefitinib and this compound

ParameterSettingReference
Ionization Mode Positive Electrospray (ESI+)[13]
Gefitinib MRM m/z 447.25 > 128.20[14]
This compound MRM m/z 453.16 > 134.2[14]
Column C18 (e.g., X-Terra RP18, ACQUITY HSS T3)[13][14]
Mobile Phase A 0.1% Formic Acid in Water[13]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[13]

Table 2: Performance of a Validated LC-MS/MS Method for Gefitinib in Human Plasma

ParameterResultReference
Linearity Range 20 - 2000 ng/mL (r² = 0.991)[15]
Lower Limit of Quantification (LLOQ) 20 ng/mL[15]
Intra-day Precision (CV%) < 15%[13]
Inter-day Precision (CV%) < 15%[13]
Accuracy 92.60% - 107.58%[13]
Extraction Recovery 86% - 105%[13]
Matrix Effect No significant matrix effect observed[13]

Experimental Protocols

Protocol: Quantification of Gefitinib in Human Plasma using Protein Precipitation

This protocol is a representative example based on validated methods.[9][13][15]

  • Sample Preparation:

    • To 20 µL of plasma sample (calibrator, QC, or unknown), add 60 µL of acetonitrile containing this compound (50 ng/mL) as the internal standard.[14]

    • Vortex the mixture for 2 minutes to precipitate proteins.

    • Centrifuge at 11,300 x g for 5 minutes.[16]

    • Transfer the supernatant to a new tube or well plate.

    • Dilute the supernatant as needed with the initial mobile phase to ensure compatibility with the LC system.

  • LC-MS/MS Analysis:

    • LC System: UPLC/HPLC system

    • Column: ACQUITY HSS T3 C18, 2.1 x 50 mm, 1.7 µm

    • Column Temperature: 50 °C

    • Mobile Phase A: 0.1% Formic Acid and 5 mM Ammonium Formate in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A suitable gradient to ensure separation from matrix components and co-elution of Gefitinib and this compound.

    • Injection Volume: 5-10 µL

  • MS Detection:

    • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

    • Ionization: Electrospray Ionization, Positive Mode (ESI+)

    • MRM Transitions:

      • Gefitinib: m/z 447.2 -> 128.2

      • This compound: m/z 453.2 -> 134.2

    • Optimize cone voltage and collision energy for both transitions.

  • Data Analysis:

    • Integrate the peak areas for both Gefitinib and this compound.

    • Calculate the peak area ratio (Gefitinib/Gefitinib-d6).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

    • Determine the concentration of Gefitinib in the unknown samples from the calibration curve.

Signaling Pathway Diagram

Gefitinib is a tyrosine kinase inhibitor that specifically targets the Epidermal Growth Factor Receptor (EGFR).[17] By binding to the ATP-binding site of the EGFR's tyrosine kinase domain, Gefitinib blocks its autophosphorylation and subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation and survival.[17][18]

EGFR Signaling Pathway and Inhibition by Gefitinib

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras RAS-RAF-MEK-ERK Pathway cluster_pi3k PI3K-AKT Pathway cluster_jak JAK-STAT Pathway cluster_nucleus Nucleus EGF EGF/TGF-α (Ligand) EGFR EGFR EGF->EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK Gefitinib Gefitinib Gefitinib->EGFR Inhibits Autophosphorylation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT STAT JAK->STAT STAT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Gefitinib blocks EGFR signaling pathways.

References

Matrix effects in Gefitinib quantification and how to mitigate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Gefitinib. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects during the quantification of Gefitinib in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in Gefitinib quantification?

A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances present in the sample matrix.[1][2] In simpler terms, components of the biological sample (like plasma or serum) can either suppress or enhance the signal of Gefitinib during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This interference can lead to inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and toxicokinetic data.[3][4]

Q2: What are the primary sources of matrix effects in plasma/serum samples?

A2: The most significant sources of matrix effects in plasma and serum are endogenous components that are co-extracted with the analyte. Phospholipids are a major culprit, known for causing ion suppression and contaminating the MS source.[5][6] Other sources include salts, proteins, and metabolites.[2] Exogenous materials, such as polymers from plastic tubes or anticoagulants like Li-heparin, can also contribute to matrix effects.[7]

Q3: How can I determine if my LC-MS/MS assay for Gefitinib is affected by matrix effects?

A3: A standard method to quantitatively assess matrix effects is the post-extraction spiking technique.[2] This involves comparing the response of Gefitinib spiked into a blank, extracted matrix sample with its response in a neat (pure) solvent. The ratio of these responses, known as the Matrix Factor (MF), indicates the extent of ion suppression (MF < 1) or enhancement (MF > 1).[2] Regulatory bodies like the FDA and EMA recommend evaluating matrix effects during method validation.[8][9][10]

Q4: What is the most effective way to mitigate matrix effects?

A4: The most effective strategy is to improve the sample preparation technique to remove interfering components before analysis.[3][11] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at cleaning up samples than simple Protein Precipitation (PPT).[12][13] Additionally, using a stable isotope-labeled internal standard (SIL-IS), such as deuterated Gefitinib (d8-Gefitinib), is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for effective compensation and more accurate quantification.[14][15]

Q5: Can I use a simple protein precipitation method for Gefitinib analysis?

A5: Yes, protein precipitation (PPT) is a rapid and simple method that has been used for Gefitinib quantification.[14][16] It involves adding an organic solvent like acetonitrile or methanol to the plasma sample to precipitate proteins.[14][17] However, while PPT removes proteins, it does not effectively remove phospholipids, which can lead to significant matrix effects.[17] Therefore, if using PPT, further cleanup steps or specialized phospholipid removal plates are often necessary for robust results.[5][17]

Troubleshooting Guide

Issue 1: I am observing significant ion suppression and low signal intensity for Gefitinib.

Possible Cause Troubleshooting Steps
Inadequate Sample Cleanup: Endogenous components, especially phospholipids, are co-eluting with Gefitinib and suppressing its ionization.[6]1. Optimize Sample Preparation: Switch from protein precipitation to a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more interferences.[12][13] 2. Incorporate Phospholipid Removal: Use specialized phospholipid removal plates or cartridges (e.g., Ostro, HybridSPE) as part of your workflow. These can remove >99% of phospholipids.[5][6] 3. Modify Chromatography: Adjust the chromatographic gradient to better separate Gefitinib from the region where phospholipids typically elute.[2]
Suboptimal Internal Standard (IS): The IS is not adequately compensating for the matrix effect.1. Use a Stable Isotope-Labeled IS: The best practice is to use a stable isotope-labeled internal standard like d8-Gefitinib.[14] Its physicochemical properties are nearly identical to the analyte, ensuring it is affected by the matrix in the same way.[15][18] 2. Verify IS Performance: During sample analysis, closely monitor the IS response. Significant variation can indicate a problem with matrix effects that the IS is not fully correcting.[2]

Issue 2: My results show high variability and poor reproducibility between different samples.

Possible Cause Troubleshooting Steps
Variable Matrix Effects: Different biological samples (e.g., from different patients) have varying levels of interfering components, causing inconsistent ion suppression or enhancement.1. Improve Sample Cleanup: Implement a more robust and consistent sample preparation method (SPE or LLE) to minimize variability in the final extract's cleanliness.[3][12] 2. Evaluate Different Matrix Lots: During method validation, assess the matrix effect across at least six different lots of the biological matrix to ensure the method is rugged.[8][10]
Presence of Hemolyzed or Lipemic Samples: Hemolyzed (containing ruptured red blood cells) or lipemic (high in lipids) samples introduce additional interfering substances that can significantly alter the matrix composition.[8][19]1. Sample Screening: Visually inspect all samples for signs of hemolysis (pink or red tint) or lipemia (cloudiness) before processing. 2. Method Validation for Special Matrices: As per regulatory guidelines, the potential impact of hemolyzed and lipemic samples should be investigated during method validation to ensure they do not compromise the results.[8][9] If they have an impact, these samples may need to be excluded or analyzed with a specially validated method.

Data on Sample Preparation Methods

The choice of sample preparation is crucial for mitigating matrix effects. The following table summarizes the performance of common techniques.

Method Principle Advantages Disadvantages Reported Gefitinib Recovery
Protein Precipitation (PPT) Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile, methanol).[14][17]Simple, fast, and inexpensive.[17][20]Does not effectively remove phospholipids and other endogenous components, often resulting in significant matrix effects.[13]Not explicitly defined, but sufficient for quantification in some validated methods.[14][16]
Liquid-Liquid Extraction (LLE) Analytes are partitioned between the aqueous sample and an immiscible organic solvent.[11]Results in a significantly cleaner extract than PPT.[5]Can be time-consuming and requires method development.[5]78.9% (Human Serum), 61.8% (CSF).[1]
Solid-Phase Extraction (SPE) Analytes are isolated from the matrix by adsorbing onto a solid sorbent, followed by washing and elution.[17]Provides high purification efficiency and can concentrate the sample, leading to higher sensitivity.[5][13]Requires more extensive method development than PPT or LLE.[5][13]>80% (using a mixed-mode cation exchange column).[13]
Phospholipid Removal Plates A pass-through mechanism where proteins are precipitated and phospholipids are captured by a specific sorbent.[5]Fast, simple, and highly effective at removing phospholipids (>99%) without requiring complex method development.[5][6]Higher cost per sample compared to PPT.No reduction in analyte response compared to standard PPT.[5]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) using Acetonitrile

This protocol is adapted from Zhao et al. (2005).[14]

  • Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

  • Add 300 µL of acetonitrile containing the internal standard (e.g., d8-Gefitinib).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) using Ethyl Acetate

This protocol is adapted from a method for Gefitinib in human serum.[1]

  • To 200 µL of serum sample in a glass tube, add the internal standard.

  • Add 1 mL of ethyl acetate.

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and inject the sample into the LC-MS/MS system.

Protocol 3: Assessment of Matrix Factor (MF)

This protocol is based on the method described by Matuszewski et al.[2]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (Gefitinib) and internal standard into the reconstitution solvent at a specific concentration (e.g., a low and high QC level).

    • Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix (e.g., plasma) using the validated sample preparation method. After the final extraction step, spike the resulting blank extract with the analyte and internal standard to the same concentration as Set A.

    • Set C (Aqueous Standard): This is the standard calibration curve prepared in the extracted blank matrix. (Used for quantification, not MF calculation).

  • Analyze the Samples: Inject samples from Set A and Set B into the LC-MS/MS system.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate IS-Normalized MF: To assess how well the internal standard compensates for the matrix effect, calculate the IS-Normalized MF:

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • The value should be close to 1.0 for effective compensation. The precision (%CV) of the IS-normalized MF across the different matrix lots should be ≤15%.

Visualizations

Gefitinib_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Receptor Dimerization EGFR->Dimerization Gefitinib Gefitinib Gefitinib->EGFR Autophos Autophosphorylation Dimerization->Autophos PI3K PI3K Autophos->PI3K RAS RAS Autophos->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Gefitinib inhibits the EGFR signaling pathway.

Experimental_Workflow Sample 1. Biological Sample (Plasma/Serum) Spike 2. Spike Internal Standard (e.g., d8-Gefitinib) Sample->Spike Prep 3. Sample Preparation Spike->Prep PPT Protein Precipitation Prep->PPT LLE Liquid-Liquid Extraction Prep->LLE SPE Solid-Phase Extraction Prep->SPE Analysis 4. LC-MS/MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis Data 5. Data Processing (Peak Integration) Analysis->Data Quant 6. Quantification (Concentration Calculation) Data->Quant

Caption: General workflow for bioanalysis of Gefitinib.

Troubleshooting_Logic rect_node rect_node Start Assay Failure: Poor Accuracy/Precision CheckMF Assess Matrix Factor (MF) Start->CheckMF MF_OK Is |1 - MF| > 0.2? CheckMF->MF_OK CheckIS Check IS-Normalized MF MF_OK->CheckIS No ImproveCleanup Implement Cleaner Sample Prep (SPE, LLE, PLR) MF_OK->ImproveCleanup Yes IS_OK Is IS-Normalized MF close to 1.0? CheckIS->IS_OK UseSIL Use Stable Isotope Labeled IS IS_OK->UseSIL No OtherIssue Investigate Other Issues: (Stability, Calibration, etc.) IS_OK->OtherIssue Yes Success Assay Performance Acceptable ImproveCleanup->Success UseSIL->Success

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of deuterated internal standards in analytical assays. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed when using deuterated internal standards?

A1: The most frequently encountered pitfalls include:

  • Isotopic Exchange (H/D Exchange): Loss of deuterium from the internal standard and replacement with hydrogen from the solvent.[1][2]

  • Chromatographic (Isotopic) Shift: The deuterated internal standard does not co-elute perfectly with the native analyte.[1][3][4]

  • Impurity of the Standard: The presence of unlabeled analyte in the deuterated internal standard material.[2][5]

  • Differential Matrix Effects: The analyte and internal standard are affected differently by components of the sample matrix, leading to variations in ionization.[2][6][7][8]

  • Altered Fragmentation Patterns: The fragmentation in the mass spectrometer can differ between the deuterated and non-deuterated compound.[1]

Q2: Why is my deuterated internal standard showing a different retention time than my analyte?

A2: This phenomenon is known as the "deuterium isotope effect".[2] Deuterated compounds can have slightly different physicochemical properties compared to their non-deuterated counterparts, which can lead to a shift in retention time, particularly in reverse-phase chromatography where deuterated compounds often elute slightly earlier.[3][9] This can be problematic as it may lead to differential matrix effects.[4]

Q3: I suspect my deuterated internal standard is undergoing isotopic exchange. How can I confirm this and what should I do?

A3: To confirm isotopic exchange, you can monitor the mass spectrum of the internal standard in your blank matrix over time. An increase in the signal corresponding to the unlabeled analyte or partially deuterated species would indicate an exchange.

Troubleshooting Steps:

  • Review the Labeling Position: Deuterium atoms on heteroatoms (like -OH, -NH2) are more prone to exchange. Standards with deuterium on stable carbon positions are preferable.[4]

  • Control Solvent Conditions: Avoid storing or reconstituting deuterated standards in acidic or basic solutions, which can catalyze H/D exchange.[10]

  • Evaluate Storage Temperature: Store the standards at the recommended temperature to minimize degradation and exchange.

  • Consider an Alternative Standard: If the exchange is unavoidable and significant, consider using a standard with a different deuteration pattern or a ¹³C-labeled internal standard, which is not susceptible to exchange.[1][4]

Q4: My assay is showing high variability, and I suspect differential matrix effects. How can I troubleshoot this?

A4: Differential matrix effects can occur when the analyte and the internal standard do not experience the same degree of ion suppression or enhancement from the sample matrix.[2][8] This is often exacerbated by chromatographic separation between the two.[4][6]

Troubleshooting Workflow:

cluster_0 Troubleshooting Differential Matrix Effects Start Start Check_Coelution Check for Analyte-IS Co-elution Start->Check_Coelution Improve_Chromatography Optimize Chromatography for Co-elution Check_Coelution->Improve_Chromatography Not Co-eluting Evaluate_Matrix Perform Post-Column Infusion or Matrix Effect Experiments Check_Coelution->Evaluate_Matrix Co-eluting Improve_Chromatography->Evaluate_Matrix Modify_Extraction Improve Sample Preparation/Extraction Evaluate_Matrix->Modify_Extraction Matrix Effect Observed End End Evaluate_Matrix->End No Significant Matrix Effect Dilute_Sample Dilute Sample to Reduce Matrix Load Modify_Extraction->Dilute_Sample Consider_Alternative_IS Consider ¹³C-labeled IS Dilute_Sample->Consider_Alternative_IS Consider_Alternative_IS->End cluster_0 Impact of Chromatographic Shift Deuteration Deuteration Slight_Polarity_Change Slight Change in Polarity Deuteration->Slight_Polarity_Change RT_Shift Retention Time Shift Slight_Polarity_Change->RT_Shift Differential_ME Differential Matrix Effects RT_Shift->Differential_ME Quant_Error Inaccurate Quantification Differential_ME->Quant_Error

References

Technical Support Center: Gefitinib-d6 Carryover Issues in HPLC Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address Gefitinib-d6 carryover issues in their HPLC systems.

Troubleshooting Guide

Q1: I am observing a peak for this compound in my blank injections following a high concentration sample. How do I confirm this is a carryover issue?

A1: The first step is to systematically confirm that the observed peak is due to carryover and not contamination of your blank solvent or a persistent system contamination.

Experimental Protocol: Carryover Confirmation

  • Prepare a Fresh Blank: Prepare a new blank solution using solvents from a different, unopened bottle to rule out contamination of the original blank.

  • Vary Injection Volume: Inject the fresh blank at both a low and a high volume.

    • If the peak area of the suspected carryover peak increases with the injection volume, it is likely that your blank solution is contaminated.[1]

    • If the peak area remains relatively constant regardless of the injection volume, it is more indicative of a carryover issue from the HPLC system.[1]

  • Consecutive Blank Injections: Inject the fresh blank multiple times consecutively after a high-concentration this compound standard.

    • Classic Carryover: If the peak area decreases with each subsequent blank injection, this is a classic sign of carryover.[1]

    • Constant Contamination: If the peak area remains constant across multiple blank injections, this suggests a persistent source of contamination in the system rather than sample-to-sample carryover.

Q2: What are the common sources of this compound carryover in an HPLC system?

A2: Carryover of this compound can originate from several components within the HPLC system. The most common sources are the autosampler, injector valve, and the column itself.

Logical Relationship: Identifying Carryover Source

Troubleshoot Start Troubleshooting Autosampler Isolate Autosampler Troubleshoot->Autosampler Manual_Injection Perform Manual Injection Autosampler->Manual_Injection Column Isolate Column New_Column Install a New/Clean Column Column->New_Column System Check System Plumbing Fittings Check Fittings and Tubing System->Fittings Carryover_Persists Carryover Persists Manual_Injection->Carryover_Persists Yes Autosampler_Issue Autosampler is the Source Manual_Injection->Autosampler_Issue No Column_Issue Column is the Source New_Column->Column_Issue No Carryover_Persists2 Carryover Persists New_Column->Carryover_Persists2 Yes Carryover_Resolved Carryover Resolved Fittings->Carryover_Resolved No Plumbing_Issue Plumbing is the Source Fittings->Plumbing_Issue Yes Carryover_Persists->Column Autosampler_Issue->Carryover_Resolved Column_Issue->Carryover_Resolved Plumbing_Issue->Carryover_Resolved Carryover_Persists2->System

Caption: A logical workflow for systematically identifying the source of carryover.

Q3: How can I effectively clean the autosampler and injector to reduce this compound carryover?

A3: The autosampler is a frequent culprit for carryover. A robust cleaning protocol is essential. Gefitinib is soluble in DMSO and slightly soluble in methanol and ethanol.[2] Therefore, wash solutions should be selected based on their ability to dissolve this compound.

Experimental Protocol: Autosampler and Injector Cleaning

  • Optimize Wash Solvents:

    • Use a strong wash solvent that can effectively solubilize this compound. A mixture of organic solvents is often more effective. A recommended wash solution for similar compounds is a mix of water (25%), methanol (25%), acetonitrile (25%), and isopropanol (25%).[3]

    • Consider the pH of the wash solvent. Adding a small amount of acid (e.g., 0.1% formic acid) or base can sometimes improve the solubility of the analyte and enhance cleaning.[1]

  • Increase Wash Volume and Cycles:

    • Increase the volume of the needle wash. For stubborn carryover, using 500-1000 µL per wash can be more effective than the standard 100 µL.[4]

    • Implement multiple wash cycles before and after each injection.[4]

  • Inspect and Replace Consumables:

    • Regularly inspect and replace the needle, needle seat, and rotor seal of the injector valve, as these components can wear out and create sites for sample retention.[5][6][7] Worn seals can allow buffer salts to lodge between them, causing leaks or carryover.[5]

Table 1: Recommended Wash Solvents for this compound Carryover Reduction

Wash Solvent CompositionRationale
25% Water / 25% Methanol / 25% Acetonitrile / 25% IsopropanolA strong, multi-component organic wash effective for a broad range of analytes.[3]
90:10 Methanol/WaterA strong organic wash for reversed-phase chromatography.[6]
0.1% Formic Acid in AcetonitrileAcidified organic solvent can help in solubilizing basic compounds like Gefitinib.
Q4: My column seems to be the source of the carryover. What are the best practices for column washing?

A4: Column-related carryover occurs when this compound is strongly retained on the stationary phase and is not completely eluted during the analytical run.

Experimental Protocol: Column Washing

  • Use a Stronger Elution Solvent: After the analytical run, wash the column with a solvent that is stronger than your mobile phase. For reversed-phase columns, this is typically a high percentage of organic solvent like acetonitrile or methanol.

  • Gradient Wash: Implement a gradient wash at the end of each run or batch. This involves running a gradient from your initial mobile phase conditions to 100% of the strong organic solvent and holding for a sufficient time to elute any strongly retained compounds.

  • Column Back-flushing: If your system allows, back-flushing the column can be an effective way to remove contaminants that have accumulated at the head of the column.[8] A novel dynamic flush method involves alternating the column flow direction after each injection to have a fresh inlet for the next sample.[9]

Workflow: Column Carryover Troubleshooting

Start Column Carryover Suspected Strong_Wash Implement Strong Solvent Post-Run Wash Start->Strong_Wash Check_Carryover Inject Blank and Check for Carryover Strong_Wash->Check_Carryover Gradient_Wash Incorporate Gradient Wash Check_Carryover2 Inject Blank and Check for Carryover Gradient_Wash->Check_Carryover2 Backflush Perform Column Back-flushing Check_Carryover3 Inject Blank and Check for Carryover Backflush->Check_Carryover3 Check_Carryover->Gradient_Wash Carryover Present Resolved Carryover Resolved Check_Carryover->Resolved No Carryover Persists Carryover Persists Replace_Column Consider Column Replacement Persists->Replace_Column Check_Carryover2->Backflush Carryover Present Check_Carryover2->Resolved No Carryover Check_Carryover3->Resolved No Carryover Check_Carryover3->Persists Carryover Present

Caption: A step-by-step workflow for troubleshooting column-related carryover.

Frequently Asked Questions (FAQs)

Q5: What is an acceptable level of carryover for this compound in a validated bioanalytical method?

A5: For regulated bioanalysis, the carryover in a blank sample following the highest calibration standard should not be more than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.[3][10]

Table 2: Typical Acceptance Criteria for Carryover

AnalyteAcceptance Limit (% of LLOQ)
This compound (as analyte)< 20%
Internal Standard< 5%
Q6: Can the mobile phase composition influence this compound carryover?

A6: Yes, the mobile phase composition can significantly impact carryover. If the mobile phase is not strong enough to elute this compound completely from the column during the run, it can lead to carryover in subsequent injections. Consider increasing the organic content or modifying the pH of your mobile phase to ensure complete elution. For example, in one method, a mobile phase of 65:35 (v/v) acetonitrile and buffer at pH 5 provided good separation, and increasing the acetonitrile to 37% reduced the retention time of gefitinib.[11]

Q7: Are there any specific materials I should avoid to prevent this compound carryover?

A7: While there is no specific data on this compound, some compounds are known to interact with certain materials in the HPLC flow path. Using bio-inert components, such as PEEK tubing and fittings, can sometimes reduce carryover for sensitive compounds.[5] Additionally, ensure that vials and caps are of high quality and do not contribute to sample adsorption. Silanized vials can help in reducing the adsorption of certain analytes.[4]

Q8: Can sample preparation affect carryover?

A8: Yes, the sample solvent can play a role. If your sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause issues with peak shape and potentially lead to carryover. It is generally recommended to dissolve your sample in the initial mobile phase or a weaker solvent.[6]

Q9: I've tried all the recommended cleaning procedures, but the carryover persists. What should I do?

A9: If extensive troubleshooting does not resolve the carryover issue, it may be necessary to systematically replace components of the flow path that have been exposed to high concentrations of this compound. This includes tubing, fittings, the sample loop, and potentially the injector itself.[1] In some cases, dedicating an HPLC system or specific components to a particular high-concentration assay can prevent cross-contamination.

References

Technical Support Center: Addressing Gefitinib Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and executing experiments to investigate Gefitinib resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to Gefitinib?

A1: The most well-documented mechanisms of acquired resistance to Gefitinib in non-small cell lung cancer (NSCLC) include:

  • Secondary Mutations in the EGFR Gene: The most common is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene, which accounts for approximately 50-60% of acquired resistance cases.[1][2] This mutation is thought to increase the affinity of the receptor for ATP, reducing the inhibitory effect of Gefitinib.

  • Bypass Track Activation:

    • MET Proto-Oncogene Amplification: Amplification of the MET gene leads to overexpression of the MET receptor tyrosine kinase, which can then activate downstream signaling pathways, such as the PI3K/Akt pathway, bypassing the EGFR blockade.[2]

    • HER2 (ERBB2) Amplification: Similar to MET amplification, increased HER2 expression can activate downstream signaling, rendering the cells less dependent on EGFR signaling.

  • Activation of Downstream Signaling Pathways: Constitutive activation of pathways like the PI3K/Akt/mTOR pathway can promote cell survival and proliferation despite EGFR inhibition.[3]

  • Phenotypic Alterations:

    • Epithelial-to-Mesenchymal Transition (EMT): Cancer cells can undergo a phenotypic switch from an epithelial to a mesenchymal state, which is associated with increased motility, invasion, and drug resistance.[4]

    • Histological Transformation: In some cases, adenocarcinoma can transform into small cell lung cancer (SCLC), which is inherently resistant to EGFR TKIs.[1]

Q2: How do I choose the right cell line model to study a specific Gefitinib resistance mechanism?

A2: Selecting an appropriate cell line is critical. Consider the following:

  • For T790M Mutation: The NCI-H1975 cell line endogenously harbors both the L858R activating mutation and the T790M resistance mutation. Alternatively, you can generate resistant cell lines by chronically exposing EGFR-mutant cells (e.g., PC-9, HCC827) to increasing concentrations of Gefitinib and then screening for the T790M mutation.

  • For MET Amplification: The NCI-H1993 cell line is an example of a cell line with MET amplification. Resistant cell lines can also be generated in vitro, and MET amplification can be assessed.

  • For PI3K/Akt Pathway Activation: Cell lines with known PTEN loss or PIK3CA mutations (e.g., H1650) can be used to study resistance mediated by this pathway.

  • For EMT: Cell lines like A549 can be induced to undergo EMT through prolonged Gefitinib treatment or exposure to EMT-inducing factors like TGF-β.

Q3: What are the expected fold-changes in Gefitinib IC50 values for resistant cells?

A3: The fold-change in IC50 can vary significantly depending on the resistance mechanism and the cell line. The following table provides a general overview of reported values.

Quantitative Data Summary

Table 1: Representative Gefitinib IC50 Values in Sensitive and Resistant NSCLC Cell Lines

Cell LineEGFR StatusResistance MechanismParental IC50 (nM)Resistant IC50 (µM)Fold Increase
PC-9Exon 19 delT790M (induced)~10-20>10>500-1000
HCC827Exon 19 delMET Amplification (induced)~10-30>5>150-500
H1975L858R + T790MEndogenous T790MN/A (inherently resistant)~5-10N/A
H1650Exon 19 del, PTEN nullPI3K/Akt Activation>1000 (inherently resistant)N/AN/A
A549Wild-typeEMT (induced)>10,000 (inherently resistant)N/AN/A

Note: IC50 values are approximate and can vary based on experimental conditions.

Table 2: Prevalence of Acquired Gefitinib Resistance Mechanisms in NSCLC Patients

Resistance MechanismPrevalence (%)
EGFR T790M Mutation50-60%
MET Amplification5-20%
HER2 Amplification2-12%
PIK3CA Mutations~5%
EMT5-10%
Histological Transformation (to SCLC)3-14%

Troubleshooting Guides and Experimental Protocols

Mechanism 1: EGFR T790M Mutation Detection

Troubleshooting Guide: Digital PCR (dPCR) for T790M Detection
Problem Possible Cause(s) Recommended Solution(s)
No or weak signal in positive control - Incorrect assay design (primers/probes).- Suboptimal annealing temperature.- Degraded DNA.- Verify primer and probe sequences and concentrations.- Perform a temperature gradient PCR to optimize annealing temperature.- Assess DNA quality and quantity; use fresh extractions.
High background in negative control (Wild-Type) - Probe cross-reactivity.- Contamination.- Redesign probes for higher specificity.- Use dedicated lab space and filtered pipette tips to prevent contamination.
Low droplet count - Clogging of the microfluidic chip.- Incorrect sample viscosity.- Centrifuge samples before loading to pellet debris.- Ensure proper sample dilution and mixing.
Poor separation of positive and negative droplets - Suboptimal PCR cycling conditions.- Incorrect probe concentrations.- Optimize PCR annealing/extension times and temperatures.- Titrate probe concentrations to improve signal separation.
Experimental Protocol: Droplet Digital PCR (ddPCR) for EGFR T790M

This protocol provides a general framework. Specifics may vary based on the ddPCR system used.

  • DNA Extraction: Extract genomic DNA from cell lines or patient samples using a validated kit. Quantify DNA using a fluorometric method (e.g., Qubit).

  • Assay Preparation:

    • Use a commercially available or a laboratory-validated primer/probe set for EGFR T790M and the corresponding wild-type allele. The T790M probe is typically labeled with FAM, and the wild-type probe with HEX or VIC.

    • Prepare a master mix containing ddPCR Supermix, primers, and probes.

  • Droplet Generation:

    • Add 20-50 ng of genomic DNA to the master mix.

    • Load the reaction mix into the droplet generation cartridge.

    • Generate droplets according to the manufacturer's instructions.

  • PCR Amplification:

    • Transfer the droplets to a 96-well PCR plate and seal.

    • Perform PCR with the following general cycling conditions:

      • Enzyme activation: 95°C for 10 minutes.

      • 40 cycles of:

        • Denaturation: 94°C for 30 seconds.

        • Annealing/Extension: 55-60°C for 60 seconds.

      • Enzyme deactivation: 98°C for 10 minutes.

  • Droplet Reading and Analysis:

    • Read the plate on the ddPCR reader.

    • Analyze the data using the system's software to quantify the number of T790M and wild-type copies. The software will calculate the fractional abundance of the T790M allele.

Mechanism 2: MET Amplification

Troubleshooting Guide: Fluorescence In Situ Hybridization (FISH)
Problem Possible Cause(s) Recommended Solution(s)
No or weak signal - Inadequate probe penetration.- Over-fixation of cells.- Incorrect hybridization temperature.- Optimize protease treatment time and concentration.- Reduce fixation time.- Verify and calibrate the hybridization oven temperature.
High background fluorescence - Incomplete removal of unbound probe.- Autofluorescence of the cells.- Increase the stringency and duration of post-hybridization washes.- Treat slides with sodium borohydride or use an autofluorescence quenching reagent.
Fuzzy or diffuse signals - Suboptimal slide preparation.- Incorrect probe denaturation.- Ensure slides are properly cleaned and prepared.- Optimize probe denaturation time and temperature.
Difficulty in identifying tumor cells - Poor morphology preservation.- Use a DAPI counterstain to visualize nuclei clearly. If working with tissue, consult with a pathologist to identify tumor regions.
Experimental Protocol: FISH for MET Amplification
  • Cell Preparation:

    • Grow cells on sterile glass coverslips or slides.

    • Fix cells in Carnoy's fixative (3:1 methanol:acetic acid) for 10-20 minutes.

    • Dehydrate the slides through an ethanol series (70%, 85%, 100%).

  • Pretreatment:

    • Treat slides with a protease solution (e.g., pepsin) to permeabilize the cells. The timing is critical and needs to be optimized.

    • Wash slides in PBS.

  • Probe Hybridization:

    • Use a dual-color FISH probe set with a probe for the MET gene and a control probe for the centromere of chromosome 7 (CEP7).

    • Denature the probe and the cellular DNA simultaneously on a hot plate or in a hybridization oven.

    • Hybridize overnight at 37°C in a humidified chamber.

  • Post-Hybridization Washes:

    • Wash the slides in a series of increasingly stringent salt solutions at elevated temperatures to remove non-specifically bound probes.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips using an antifade mounting medium.

  • Image Acquisition and Analysis:

    • Visualize the slides using a fluorescence microscope with appropriate filters for the probe fluorophores and DAPI.

    • Count the number of MET and CEP7 signals in at least 50-100 non-overlapping nuclei.

    • Calculate the MET/CEP7 ratio. A ratio of ≥2.0 is typically considered amplification.

Mechanism 3: PI3K/Akt Pathway Activation

Troubleshooting Guide: Western Blot for Phospho-Akt (p-Akt)
Problem Possible Cause(s) Recommended Solution(s)
No or weak p-Akt signal - Dephosphorylation during sample prep.- Low protein load.- Inactive antibody.- Always use phosphatase inhibitors in your lysis buffer and keep samples on ice.- Load at least 20-30 µg of protein.- Use a fresh aliquot of antibody and ensure it has been stored correctly.
High background - Blocking with milk (casein is a phosphoprotein).- Non-specific secondary antibody binding.- Use 5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilutions.[5]- Run a secondary antibody-only control.
Multiple non-specific bands - Antibody concentration is too high.- Insufficient washing.- Titrate the primary antibody concentration.- Increase the number and duration of washes with TBST.
Inconsistent results - Variation in cell culture conditions (e.g., serum starvation).- Ensure consistent cell densities and serum starvation times before stimulation or lysis.
Experimental Protocol: Western Blot for p-Akt (Ser473)
  • Cell Lysis:

    • Culture cells to 70-80% confluency. For some experiments, serum-starve cells overnight.

    • Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Load samples onto a 10% SDS-polyacrylamide gel and run until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection:

    • Incubate the membrane with an ECL substrate.

    • Visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt and a loading control (e.g., β-actin or GAPDH).

Mechanism 4: Epithelial-to-Mesenchymal Transition (EMT)

Troubleshooting Guide: Immunofluorescence (IF) for E-cadherin and Vimentin
Problem Possible Cause(s) Recommended Solution(s)
Weak or no staining - Inadequate fixation or permeabilization.- Antibody not suitable for IF.- Low protein expression.- Optimize fixation (e.g., 4% PFA) and permeabilization (e.g., 0.1-0.25% Triton X-100) conditions.- Confirm the antibody is validated for IF.- Use a positive control cell line known to express the target.
High background - Insufficient blocking.- Primary or secondary antibody concentration too high.- Increase blocking time or change blocking agent (e.g., normal goat serum).- Titrate antibody concentrations.
Non-specific staining - Secondary antibody cross-reactivity.- Use a pre-adsorbed secondary antibody. Run a secondary-only control.
Photobleaching - Excessive exposure to excitation light.- Minimize light exposure and use an antifade mounting medium.
Experimental Protocol: Immunofluorescence for E-cadherin and Vimentin
  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips in a 24-well plate.

    • Treat cells as required to induce or reverse EMT.

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde (PFA) for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Block with 1% BSA or 10% normal goat serum in PBS for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate with primary antibodies against E-cadherin and vimentin (from different host species for co-staining) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash coverslips three times with PBS.

    • Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash coverslips three times with PBS.

    • Counterstain nuclei with DAPI for 5 minutes.

    • Mount coverslips onto glass slides using an antifade mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence or confocal microscope. Epithelial cells will show strong E-cadherin staining at cell junctions and weak or no vimentin. Mesenchymal cells will show loss of E-cadherin and strong cytoplasmic vimentin filaments.

Visualizations

Gefitinib_Resistance_Signaling cluster_EGFR EGFR Signaling cluster_Resistance Resistance Mechanisms EGFR EGFR PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib Gefitinib->EGFR Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes T790M EGFR T790M Mutation T790M->Gefitinib Blocks Binding MET MET Amplification MET->PI3K Bypass Activation HER2 HER2 Amplification HER2->PI3K Bypass Activation PIK3CA PIK3CA Mutation PIK3CA->PI3K Constitutive Activation EMT EMT EMT->Proliferation Promotes Resistance

Caption: Overview of Gefitinib action and major resistance pathways.

dPCR_Workflow start Start: DNA Sample prep Prepare PCR Mix (Supermix, Primers, Probes, DNA) start->prep droplet Generate Droplets prep->droplet pcr Thermal Cycling (PCR) droplet->pcr read Read Droplets (Fluorescence Detection) pcr->read analyze Data Analysis (Quantify Mutant vs. WT) read->analyze end Result: % T790M Allele analyze->end

Caption: Experimental workflow for EGFR T790M detection by ddPCR.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_main Western Blot Procedure lysis Cell Lysis (with Phosphatase Inhibitors) quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Membrane Transfer sds->transfer block Blocking (5% BSA) transfer->block primary Primary Antibody (anti-p-Akt) block->primary secondary Secondary Antibody (HRP) primary->secondary detect ECL Detection secondary->detect

Caption: Key steps in the Western blot protocol for p-Akt detection.

References

Validation & Comparative

A Comparative Guide to the Validated LC-MS/MS Assay for Gefitinib Using Gefitinib-d6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay using Gefitinib-d6 for the quantification of Gefitinib in biological matrices. It is intended for researchers, scientists, and drug development professionals seeking a robust and reliable analytical method. This document outlines the performance of the LC-MS/MS method in comparison to other analytical techniques and provides detailed experimental protocols and supporting data.

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key component in signaling pathways that regulate cell proliferation and survival.[1][2][3] Its therapeutic efficacy, particularly in non-small cell lung cancer (NSCLC) patients with specific EGFR mutations, necessitates accurate and precise quantification in biological samples for pharmacokinetic studies and therapeutic drug monitoring.[1][4]

Comparison of Analytical Methods for Gefitinib Quantification

While various analytical methods have been developed for the quantification of Gefitinib, LC-MS/MS stands out for its superior sensitivity, selectivity, and accuracy. The use of a stable isotope-labeled internal standard, such as this compound, further enhances the reliability of the method by compensating for matrix effects and variations in sample processing.

Parameter LC-MS/MS with this compound HPLC-UV HPTLC Spectrophotometry
Linearity Range 0.5 - 1000 ng/mL[4]100 - 700 µg/mL (Method A), 50 - 250 µg/mL (Method B)[5]30 - 700 ng/band (Routine), 20 - 1400 ng/band (Greener)[6]100 - 700 µg/mL (Method A), 50 - 250 µg/mL (Method B)[5]
Lower Limit of Quantification (LLOQ) 0.5 - 20 ng/mL[4][7]Not typically reported for pharmacokinetic studies20.16 ng/band (Greener method)[6]Not suitable for low concentration quantification
Accuracy (% Recovery) 86 - 107.58%[4]Not explicitly reported for bioanalysisNot explicitly reported for bioanalysisNot explicitly reported for bioanalysis
Precision (%RSD) < 15%[4]< 2%[5]Not explicitly reported for bioanalysis< 2%[5]
Selectivity High, due to specific MRM transitionsLower, potential for interference from metabolitesModerate, dependent on chromatographic separationLow, susceptible to interference
Run Time ~3 - 5 minutes[4][8]Longer, typically > 10 minutesVariableRapid

Experimental Protocol: Validated LC-MS/MS Assay

This section details a typical experimental protocol for the quantification of Gefitinib in human plasma using LC-MS/MS with this compound as the internal standard (IS).

Sample Preparation
  • Protein Precipitation: To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (this compound).

  • Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

G plasma Plasma Sample (100 µL) acetonitrile Acetonitrile with IS (200 µL) plasma->acetonitrile Add vortex Vortex (1 min) acetonitrile->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Figure 1: Sample preparation workflow for LC-MS/MS analysis of Gefitinib.
Liquid Chromatography

  • Column: X-Terra RP18 (50 x 2.1 mm, 3.5 µm)[4]

  • Mobile Phase: Acetonitrile and water (65:35, v/v) with 0.1% formic acid[4]

  • Flow Rate: 0.35 mL/min[4]

  • Column Temperature: 40 °C[4]

  • Injection Volume: 10 µL

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+)[4]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Gefitinib: 447.2 → 128.1 m/z[9]

    • This compound: 453.2 → 134.1 m/z (illustrative, based on typical fragmentation)

Gefitinib Signaling Pathway

Gefitinib targets the EGFR signaling pathway, which is crucial for cell growth and proliferation. By binding to the ATP-binding site of the EGFR tyrosine kinase domain, Gefitinib inhibits its autophosphorylation and blocks downstream signaling cascades.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF/TGF-α EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K P RAS RAS EGFR->RAS P Gefitinib Gefitinib Gefitinib->EGFR ATP ATP ATP->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 2: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Conclusion

The validated LC-MS/MS assay using this compound as an internal standard offers a highly sensitive, specific, and robust method for the quantification of Gefitinib in biological matrices. Its performance characteristics are superior to other analytical techniques, making it the gold standard for pharmacokinetic and therapeutic drug monitoring studies of Gefitinib. The detailed protocol and understanding of the underlying signaling pathway provided in this guide serve as a valuable resource for researchers in the field of drug development and personalized medicine.

References

Cross-validation of Gefitinib assays with different internal standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Gefitinib in biological matrices is paramount for pharmacokinetic studies and therapeutic drug monitoring. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods. This guide provides a comparative overview of various internal standards used in Gefitinib assays, supported by experimental data and detailed protocols from published literature.

The selection of an internal standard is a crucial step in developing a reliable bioanalytical method. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency, matrix effects, and instrument response. This guide explores the use of several internal standards for Gefitinib quantification, including stable isotope-labeled analogues and structurally similar compounds.

Comparison of Assay Performance with Different Internal Standards

The following table summarizes the performance characteristics of Gefitinib assays using different internal standards. The data has been compiled from various validated LC-MS/MS methods.

Internal StandardAnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Recovery (%)
Gefitinib-d6 GefitinibRat Plasma1 - 1,0000.5Not ReportedNot ReportedNot ReportedNot Reported
Gefitinib-d3 GefitinibHuman Plasma50 - 1,000Not Reported<15<15Met requirementsNot Reported
Erlotinib GefitinibHuman Plasma20.0 - 10,00020.0<10.0<10.0<13.1Not Reported
Imatinib GefitinibRat Plasma5 - 200159.5411.24Not ReportedNot Reported
Buspirone GefitinibHuman Plasma1 - 1,00013.95 - 5.361.90 - 5.0394.61 - 103.89Not Reported
Carbamazepine GefitinibHuman Plasma5.0 - 1000.0100.33 - 4.971.02 - 5.4185.24 - 113.0470.18 - 110.76
Trifluridine GefitinibNot Specified0.5 - 100 µg/mL0.1392 µg/mLNot Reported<2Not ReportedNot Reported
Hydrochlorothiazide GefitinibBrain Homogenate100 - 400Not ReportedNot ReportedNot ReportedNot ReportedNot Reported

Experimental Workflows and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for a Gefitinib LC-MS/MS assay and the targeted signaling pathway of the drug.

Gefitinib Assay Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis Plasma Plasma Sample AddIS Add Internal Standard Plasma->AddIS Precip Protein Precipitation (e.g., Acetonitrile) AddIS->Precip Vortex Vortex & Centrifuge Precip->Vortex Supernatant Collect Supernatant Vortex->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chrom Chromatographic Separation Inject->Chrom MS Mass Spectrometry Detection (MRM) Chrom->MS Quant Quantification MS->Quant Report Generate Report Quant->Report Gefitinib Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR TKD Tyrosine Kinase Domain EGFR->TKD Activation Gefitinib Gefitinib Gefitinib->TKD Inhibition ADP ADP TKD->ADP Downstream Downstream Signaling (Proliferation, Survival) TKD->Downstream Phosphorylation ATP ATP ATP->TKD EGF EGF (Ligand) EGF->EGFR

Comparative Guide to Linearity and LLOQ Determination for Gefitinib Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Gefitinib, a targeted therapy used in the treatment of non-small cell lung cancer. Accurate and precise quantification of Gefitinib in various biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. This document outlines the key performance characteristics—linearity and the Lower Limit of Quantification (LLOQ)—of commonly employed analytical techniques, supported by experimental data from published studies.

Data Summary: Linearity and LLOQ of Gefitinib Assays

The performance of an analytical method is critically defined by its linearity and sensitivity. Linearity demonstrates the direct proportionality between the analyte concentration and the instrument's response over a specific range, while the LLOQ represents the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

The following table summarizes these parameters for Gefitinib assays using different analytical methodologies, providing a clear comparison for researchers selecting an appropriate method for their specific needs.

Analytical MethodMatrixLinearity RangeCorrelation Coefficient (r²)LLOQ
LC-MS/MSHuman Plasma1 - 1000 ng/mL≥ 0.99451 ng/mL[1]
LC-MS/MSHuman Plasma0.5 - 1000 ng/mL≥ 0.99Not specified
LC-MS/MSHuman Plasma50 - 1000 ng/mL0.9903 - 0.9999Not specified[2]
LC-MS/MSDried Blood Spots37.5 - 2400 ng/mL= 0.9940 ng/mL[3]
HPLC-UVBulk and Pharmaceutical Formulation25 - 150 µg/mL0.9990.238 µg/mL[4]
HPLC-UVBulk and Pharmaceutical Formulation0.05 - 0.15 mg/mL0.99Not specified[5]
RP-HPLCBulk and Nanoformulations8 - 56 µg/mL= 0.99963.9 µg/mL[6]
RP-HPLCBulk Drug0.1 - 2.0 mg/mL (for impurities)0.9990.04 - 0.10 mg/mL (for impurities)[7]
HPTLC (Greener Method)Bulk Drug20 - 1400 ng/band0.996420.16 ng/band[8]
HPTLC (Routine Method)Bulk Drug30 - 700 ng/band0.994533.42 ng/band[8]
UPLC-MS/MSPlasma5 - 200 ng/mLNot specified15 ng/mL[9]

Experimental Protocols

The determination of linearity and LLOQ is a critical component of bioanalytical method validation. Below are detailed methodologies for these key experiments.

Linearity Determination

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.

  • Preparation of Calibration Standards: A stock solution of Gefitinib is prepared in a suitable solvent. This stock is then used to prepare a series of calibration standards by spiking a known amount of the analyte into a blank matrix (e.g., human plasma, buffer). A minimum of five to six concentration levels are prepared, spanning the expected range of the study samples.[4]

  • Sample Analysis: Each calibration standard is analyzed in triplicate. The analytical instrument's response (e.g., peak area for chromatography) is recorded for each concentration.

  • Data Analysis: A calibration curve is constructed by plotting the mean instrument response against the corresponding concentration of Gefitinib.

  • Linear Regression: The linearity of the method is evaluated by linear regression analysis. The correlation coefficient (r²), y-intercept, and slope of the regression line are calculated. An r² value greater than 0.99 is generally considered to indicate good linearity.[2][4][5]

Lower Limit of Quantification (LLOQ) Determination

The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Preparation of LLOQ Samples: A series of samples with low concentrations of Gefitinib, near the expected limit of quantification, are prepared by spiking into the blank matrix.

  • Sample Analysis: These samples are analyzed, typically in five to six replicates.

  • Accuracy and Precision Evaluation: The accuracy is determined by comparing the mean measured concentration to the nominal concentration and is expressed as a percentage. The precision is evaluated by calculating the relative standard deviation (%RSD) or coefficient of variation (%CV) of the measurements. For the LLOQ, the accuracy is typically required to be within ±20% of the nominal value, and the precision should be ≤20% RSD.[1]

Visualizing Experimental Workflows and Biological Pathways

To further clarify the processes and the biological context of Gefitinib, the following diagrams are provided.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_results Results A Prepare Gefitinib Stock Solution B Prepare Calibration Standards (Multiple Concentrations) A->B C Prepare LLOQ Samples (Low Concentrations) A->C D Analyze Standards & Samples (e.g., LC-MS/MS, HPLC) B->D C->D E Construct Calibration Curve D->E G Determine Accuracy & Precision (%Bias & %RSD) D->G F Perform Linear Regression (Calculate r²) E->F H Establish Linearity Range F->H I Confirm LLOQ G->I

Caption: Workflow for Linearity and LLOQ Determination.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR TKD Tyrosine Kinase Domain EGFR->TKD Activates Gefitinib Gefitinib Gefitinib->TKD Inhibits Signal Downstream Signaling (Proliferation, Survival) TKD->Signal Phosphorylates EGF EGF (Ligand) EGF->EGFR Binds

Caption: Simplified EGFR Signaling Pathway and Gefitinib's Mechanism of Action.

References

Use of Gefitinib-d6 in studies comparing Gefitinib and Afatinib

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Gefitinib and Afatinib, two prominent tyrosine kinase inhibitors (TKIs) used in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with activating mutations in the epidermal growth factor receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, clinical efficacy, safety profiles, and relevant experimental protocols. The use of deuterated Gefitinib (Gefitinib-d6) as an internal standard in comparative pharmacokinetic studies is also addressed.

Mechanism of Action: Reversible vs. Irreversible Inhibition

Gefitinib is a first-generation EGFR-TKI that functions by reversibly binding to the ATP-binding site of the EGFR kinase domain.[1] This competitive inhibition blocks the downstream signaling pathways that promote tumor cell proliferation and survival. In contrast, Afatinib is a second-generation TKI that acts as an irreversible ErbB family blocker.[2][3] It covalently binds to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), leading to a more sustained and broader inhibition of signaling pathways.[1][2][4] This irreversible binding is a key differentiator, potentially contributing to a longer duration of action and efficacy against a wider range of EGFR mutations.[1]

Figure 1: Simplified signaling pathway of EGFR and points of inhibition by Gefitinib and Afatinib.

Comparative Efficacy: Clinical and Preclinical Data

Clinical trials have directly compared the efficacy of Afatinib and Gefitinib in treatment-naïve patients with EGFR-mutated NSCLC. The LUX-Lung 7 trial, a phase IIb randomized controlled trial, demonstrated that Afatinib significantly improved progression-free survival (PFS) and time-to-treatment failure compared to Gefitinib.[5][6]

Table 1: Comparison of Clinical Efficacy from the LUX-Lung 7 Trial [5][6]

EndpointAfatinibGefitinibHazard Ratio (95% CI)p-value
Median PFS11.0 months10.9 months0.73 (0.57-0.95)0.017
PFS at 24 months17.6%7.6%--
Time-to-Treatment Failure13.7 months11.5 months0.73 (0.58-0.92)0.0073
Objective Response Rate70%56%Odds Ratio: 1.87 (1.18-2.99)0.0083

A retrospective study also showed a superior PFS with Afatinib compared to Gefitinib and Erlotinib, particularly in patients with Del19 mutations or uncommon EGFR mutations.[2] Preclinical studies in transgenic mouse models have also suggested that Afatinib is more potent than Gefitinib in tumors with an exon 19 deletion mutation.[7]

Table 2: Efficacy in Specific EGFR Mutations

EGFR MutationAfatinib EfficacyGefitinib EfficacyReference
Exon 19 DeletionFavorableFavorable[2][4]
L858REffectiveEffective[2][4]
Uncommon MutationsMore effectiveLess effective[2]
T790M Resistance MutationSome activity (preclinical)Ineffective[1][8]

Safety and Tolerability

The adverse event profiles of Afatinib and Gefitinib differ, which is an important consideration in clinical practice. Grade 3 or higher adverse events are generally more frequent with Afatinib.[4]

Table 3: Common Adverse Events (Any Grade) [4][5]

Adverse EventAfatinibGefitinib
DiarrheaMore frequentLess frequent
Rash/AcneMore frequentLess frequent
StomatitisMore frequentLess frequent
Liver Enzyme ElevationLess frequentMore frequent

Dose reductions due to adverse events are more common with Afatinib than with Gefitinib.[5]

Experimental Protocols

Pharmacokinetic Analysis using this compound

Objective: To compare the pharmacokinetic profiles of Gefitinib and Afatinib in a preclinical model. This compound is used as an internal standard for the accurate quantification of Gefitinib in plasma samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]

Materials:

  • Gefitinib and Afatinib

  • This compound (internal standard)

  • Animal model (e.g., mice or rats)

  • Plasma collection supplies

  • LC-MS/MS system

Procedure:

  • Drug Administration: Administer single oral doses of Gefitinib or Afatinib to respective groups of animals.[7]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 24, and 48 hours post-dose).[11]

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.[11]

  • Sample Extraction:

    • Thaw plasma samples.

    • To a small volume of plasma (e.g., 10 µL), add a protein precipitation agent (e.g., methanol) containing a known concentration of the internal standard, this compound.[9]

    • Vortex mix and centrifuge to pellet precipitated proteins.[9]

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant into the LC-MS/MS system.

    • Use appropriate chromatographic conditions to separate the analytes from the plasma matrix.

    • Employ tandem mass spectrometry to detect and quantify Gefitinib, Afatinib, and this compound based on their specific mass-to-charge ratios.

  • Data Analysis:

    • Calculate the concentration of Gefitinib and Afatinib in each sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

    • Determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.[11]

Cell Viability Assay

Objective: To compare the in vitro cytotoxic effects of Gefitinib and Afatinib on NSCLC cell lines with different EGFR mutation statuses.

Materials:

  • NSCLC cell lines (e.g., HCC827 with exon 19 deletion, H1975 with L858R and T790M mutations)

  • Cell culture medium and supplements

  • Gefitinib and Afatinib stock solutions

  • 96-well plates

  • Cell viability reagent (e.g., MTT or resazurin)[12]

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.[13]

  • Drug Treatment: Treat the cells with a range of concentrations of Gefitinib and Afatinib for a specified duration (e.g., 72 hours).[13] Include a vehicle control.

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.[12]

    • Incubate for the recommended time to allow for the conversion of the reagent by viable cells.[12]

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.[12]

  • Data Analysis:

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) values for each drug in each cell line.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Data Analysis cluster_conclusion Conclusion cell_culture NSCLC Cell Lines (Varying EGFR Mutations) viability_assay Cell Viability Assay (IC50 Determination) cell_culture->viability_assay western_blot Western Blot (Signaling Pathway Analysis) cell_culture->western_blot comparison Comparative Assessment of Gefitinib vs. Afatinib viability_assay->comparison western_blot->comparison animal_model Xenograft/Transgenic Mouse Models pk_study Pharmacokinetic Analysis (with this compound) animal_model->pk_study efficacy_study Tumor Growth Inhibition animal_model->efficacy_study pk_study->comparison efficacy_study->comparison clinical_trials Head-to-Head Clinical Trials pfs_os Progression-Free & Overall Survival clinical_trials->pfs_os safety Adverse Event Profiles clinical_trials->safety pfs_os->comparison safety->comparison

Figure 2: General experimental workflow for comparing Gefitinib and Afatinib.

Conclusion

Both Gefitinib and Afatinib are crucial therapeutic agents for EGFR-mutant NSCLC. Afatinib, as a second-generation irreversible ErbB family blocker, demonstrates a broader mechanism of action and, in direct comparisons, superior efficacy in terms of progression-free survival and objective response rate.[1][4] However, this is often accompanied by a higher incidence of certain adverse events.[4] The choice between these two agents in a clinical setting depends on various factors, including the specific EGFR mutation, patient tolerance, and the potential for resistance.[1] For research purposes, understanding their distinct profiles is essential for designing experiments to investigate mechanisms of action, drug resistance, and the development of novel therapeutic strategies. The use of tools like this compound in pharmacokinetic studies is vital for generating precise and reliable data to underpin these research efforts.

References

A Researcher's Guide to the Quantitative Analysis of Gefitinib

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methodologies for the accurate quantification of the anti-cancer drug Gefitinib.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the prevalent analytical methods for the quantification of Gefitinib. Below, we present a detailed comparison of HPLC and LC-MS/MS techniques, supported by experimental data and protocols, to aid in the selection of the most appropriate method for your research needs.

Introduction to Gefitinib

Gefitinib is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of certain types of non-small cell lung cancer.[1][2] It functions by selectively binding to the adenosine triphosphate (ATP)-binding site within the tyrosine kinase domain of EGFR.[3] This action inhibits the autophosphorylation of the receptor, thereby blocking downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[3][4] The effectiveness of Gefitinib is particularly pronounced in tumors with activating mutations in the EGFR gene.[3]

Mechanism of Action: EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key component of a complex signaling network that regulates normal cell growth and division.[5] In many cancer cells, EGFR activity is dysregulated, leading to uncontrolled proliferation.[5] As illustrated below, ligands like EGF bind to EGFR, causing receptor dimerization and activation of its intrinsic tyrosine kinase. This triggers a cascade of downstream signaling, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promotes cell proliferation and survival.[3][6] Gefitinib competitively inhibits the tyrosine kinase domain, halting this signaling cascade.

dot

Caption: Gefitinib inhibits the EGFR signaling pathway.

Comparison of Quantification Methods

The two most prominent analytical techniques for the quantification of Gefitinib in various matrices, including bulk drug, pharmaceutical formulations, and biological samples (plasma, serum, dried blood spots), are HPLC with UV detection and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used, robust, and cost-effective technique for separating and quantifying components in a mixture. For Gefitinib, Reverse-Phase HPLC (RP-HPLC) is the standard approach.

Quantitative Performance of HPLC Methods

Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)Citation
25 - 1500.9990.0780.23899.93[2]
8 - 560.99961.33.9-[1]
50 - 1500.99 (r)0.07% (of 100µg/mL)0.2% (of 100µg/mL)-[7]
0.1 - 800.99990.29310.8947-
-0.9980.03780.1147-

Note: Some LOD/LOQ values were converted from ng/mL to µg/mL for consistency.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of Gefitinib and its metabolites in complex biological matrices.

Quantitative Performance of LC-MS/MS Methods

Linearity Range (ng/mL)LLOQ/LOQ (ng/mL)Accuracy (%)PrecisionCitation
50 - 1,000-50-Within 15%[8][9]
0.5 - 1,000≥ 0.990.592.60 - 107.58< 15%[10]
37.5 - 2,400 (DBS)0.9940Within 15%Within 15%[11]
1 - 1,000 (Human Plasma)> 0.991< 15%< 15%
5 - 200-5-Intra-day: 9.54%, Inter-day: 11.24%[12]

DBS: Dried Blood Spots. LLOQ: Lower Limit of Quantification.

Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for both HPLC and LC-MS/MS methods.

Protocol 1: RP-HPLC Method for Gefitinib in Bulk and Formulations

This protocol is based on a validated stability-indicating HPLC method.[2]

  • Instrumentation: Waters HPLC system with a pump and a photodiode array detector.

  • Column: Hypersil BDS C18 (100 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of phosphate buffer (pH 3.6) and acetonitrile in a 55:45 v/v ratio.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detection at 248 nm.[2]

  • Sample Preparation: A stock solution of Gefitinib is prepared by dissolving the compound in a suitable diluent. This stock is then further diluted with the mobile phase to create calibration standards and quality control samples within the desired concentration range.[13]

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Gefitinib Standard/Sample B Dissolve in Diluent (e.g., Mobile Phase) A->B C Prepare Serial Dilutions for Calibration Curve B->C D Inject Sample into HPLC System C->D Analysis E Separation on C18 Column D->E F UV Detection (e.g., 248 nm) E->F G Integrate Peak Area F->G Data Acquisition H Construct Calibration Curve G->H I Quantify Concentration H->I

Caption: General workflow for HPLC-based quantification.

Protocol 2: LC-MS/MS Method for Gefitinib in Human Plasma

This protocol is representative of methods used for quantifying Gefitinib in biological fluids.[10]

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: X-Terra RP18 (50 mm x 2.1 mm, 3.5 µm) at 40°C.[10]

  • Mobile Phase: An isocratic mobile phase of water with 0.1% formic acid and acetonitrile (35:65, v/v).[10]

  • Flow Rate: 0.35 mL/min.[10]

  • Detection: Mass spectrometry in positive ESI mode. The transition for Gefitinib quantification is typically m/z 447.2 → 128.1.[12]

  • Sample Preparation (Plasma): Protein precipitation is a common method. An internal standard is added to the plasma sample, followed by a precipitating agent like acetonitrile. The mixture is vortexed and centrifuged. The resulting supernatant is then injected into the LC-MS/MS system.

dot

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Collect Plasma Sample B Add Internal Standard A->B C Protein Precipitation (e.g., Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Inject Supernatant E->F Analysis G Chromatographic Separation (RP Column) F->G H Ionization (ESI+) & Mass Spectrometry (MRM) G->H I Integrate Analyte & Internal Standard Peaks H->I Data Acquisition J Calculate Peak Area Ratio I->J K Quantify Concentration via Calibration Curve J->K

Caption: General workflow for LC-MS/MS quantification.

Conclusion

The choice between HPLC-UV and LC-MS/MS for Gefitinib quantification depends primarily on the required sensitivity and the complexity of the sample matrix.

  • HPLC-UV is a reliable, accurate, and cost-effective method suitable for the analysis of bulk drug and pharmaceutical dosage forms where the concentration of Gefitinib is relatively high.[2]

  • LC-MS/MS is the superior technique for bioanalytical applications, such as therapeutic drug monitoring and pharmacokinetic studies, due to its high sensitivity and selectivity, which allow for the accurate measurement of low concentrations of Gefitinib and its metabolites in complex biological samples like plasma.[9][10]

Both methods, when properly validated according to ICH guidelines, can provide accurate and precise results. Researchers should select the method that best fits their specific analytical needs and available resources.

References

A Comparative Pharmacokinetic Analysis of Gefitinib Across Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profile of Gefitinib, a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, across various patient populations. Understanding these pharmacokinetic variations is crucial for optimizing therapeutic strategies and informing future drug development. This document summarizes key pharmacokinetic parameters, details the experimental methodologies used in these assessments, and visualizes relevant biological pathways and workflows.

Data Presentation: Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic (PK) parameters of Gefitinib in different patient populations. These parameters are crucial for assessing drug exposure and disposition.

Table 1: Gefitinib Pharmacokinetics in Elderly vs. Younger Adult Patients

Patient PopulationNAge (years)Cmax (ng/mL)Tmax (hr)AUC₀₋₄₈ (µM·h)t½ (hr)Key Findings & Citations
Elderly Patients 18Median: 80.5 (Range: 75-89)0.43 ± 0.15 µM6.0 (Median)9.49 ± 3.517.5 (Median)Systemic exposure to gefitinib in elderly patients was slightly higher than that observed in younger patients in a previous phase I study in Japan.[1]
Younger Adult Patients (Reference) --141–1835 (Median)-22-25Data from a bioequivalence study in healthy younger male subjects.[2] Note: Direct comparative studies with identical methodologies are limited.

Table 2: Gefitinib Pharmacokinetics in Patients with Hepatic Impairment

Hepatic Function StatusNImpairment CauseCmaxTmaxAUCKey Findings & Citations
Normal Hepatic Function 10-----Reference group in a study with cirrhotic patients.
Mild Impairment (Child-Pugh A) 10Cirrhosis--1.4-fold higherLongerGefitinib exposure is increased in patients with hepatic impairment due to cirrhosis.[3]
Moderate Impairment (Child-Pugh B) 10Cirrhosis--3.6-fold higherLongerA significant increase in gefitinib exposure was observed.[3]
Severe Impairment (Child-Pugh C) 10Cirrhosis--2.7-fold higherLongerIncreased gefitinib exposure was noted.[3]
Moderate to Severe Impairment 23Liver Metastases--Similar to normal-In patients with hepatic impairment due to liver metastases, gefitinib exposure was similar to those with normal hepatic function.[3][4]

Table 3: Gefitinib Pharmacokinetics in Patients with Renal Impairment

Renal Function StatusNDialysis StatusCmax (ng/mL)Trough Conc. (ng/mL)AUCKey Findings & Citations
Normal Renal Function --~298–872 (at 4h)--Reference range from a previous study.[5]
End-Stage Renal Disease 1Hemodialysis463 (on HD day)386Similar to normalThe pharmacokinetic pattern of gefitinib in a patient undergoing hemodialysis was similar to those with normal renal function.[6] 88.7% of gefitinib was retained in the plasma during hemodialysis.[5][6]
End-Stage Renal Disease 1CAPD-538.4 - 626.6Little effectContinuous ambulatory peritoneal dialysis (CAPD) appeared to have little effect on the pharmacokinetics of gefitinib.[7]

Table 4: Gefitinib Pharmacokinetics in Different Ethnic Populations

Ethnic GroupKey Findings & Citations
East Asians (Japanese, Chinese, Korean) Some studies suggest that East Asians may have higher exposure to Gefitinib compared to Caucasians. This could be due to a higher prevalence of certain genetic polymorphisms, such as those in CYP2D6, which is involved in Gefitinib metabolism.[8][9] However, results have been inconsistent across studies.[10] A study in healthy Korean males showed Cmax values of 163.94 - 180.76 ng/mL and a Tmax of 5 hours.[2]
Caucasians A study in Caucasian patients showed a median Cmax of 377 ng/mL and a median AUC₀₋₂₄ of 4893 ng/mL·h.[11] A virtual clinical trial simulation found differences in drug-drug interaction risk between Chinese and Caucasian populations due to differing prevalence of CYP2D6 metabolizer phenotypes.[8][9]

Table 5: Impact of Smoking on Gefitinib Pharmacokinetics and Efficacy

FactorImpactKey Findings & Citations
Metabolism Cigarette smoke contains polycyclic aromatic hydrocarbons that can induce cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2. These enzymes are involved in the metabolism of Gefitinib. This induction could potentially lead to increased clearance and lower plasma concentrations of Gefitinib in smokers.
Pharmacokinetic Parameters (Cmax, AUC) Direct comparative clinical studies providing specific Cmax and AUC values for Gefitinib in smokers versus non-smokers are limited. However, for the similar EGFR TKI, erlotinib, the AUC in smokers was found to be 2.8-fold lower than in non-smokers, suggesting a similar effect might be observed with Gefitinib.
Efficacy (Response Rate, Progression-Free Survival) Multiple studies have consistently shown that never-smokers have a significantly better response rate and longer progression-free survival with Gefitinib treatment compared to current or former smokers.[12] Never-smokers had a 6.1 times higher odds of responding to gefitinib compared to smokers.[13]

Experimental Protocols

The pharmacokinetic data presented in this guide were primarily obtained through clinical trials with specific methodologies. Below are detailed descriptions of the typical experimental protocols employed.

Study Design
  • Phase I and Bioequivalence Studies: Most pharmacokinetic data for Gefitinib comes from Phase I dose-escalating studies in patients with solid tumors and bioequivalence studies in healthy volunteers.[2]

  • Study Population: Participants are typically adults (18 years or older) with confirmed diagnoses (for patient studies) or healthy volunteers. Exclusion criteria often include significant organ dysfunction (unless it is the focus of the study), pregnancy, and the use of concomitant medications that could interfere with Gefitinib metabolism.[2]

  • Dosing: A single oral dose of 250 mg of Gefitinib is commonly used in pharmacokinetic studies.[2][4] Some studies may involve dose escalation or multiple dosing to assess steady-state pharmacokinetics.

Sample Collection and Processing
  • Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration. A typical schedule includes pre-dose, and then at 1, 2, 4, 6, 8, 24, and 48 hours post-dose.[1] For steady-state studies, trough concentrations may be measured on subsequent days.[11]

  • Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA). The samples are then centrifuged to separate the plasma, which is subsequently stored at -20°C or -80°C until analysis.[2]

Bioanalytical Method
  • Method: The quantification of Gefitinib and its metabolites in plasma is most commonly performed using a validated High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[2]

  • Sample Preparation: Plasma samples typically undergo a protein precipitation step, followed by extraction of the analyte.

  • Chromatography: Reversed-phase chromatography is used to separate Gefitinib and its metabolites from endogenous plasma components.

  • Detection: Tandem mass spectrometry provides high sensitivity and selectivity for the detection and quantification of the drug and its metabolites.

Pharmacokinetic Analysis
  • Non-Compartmental Analysis (NCA): Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ are typically calculated using non-compartmental methods.[1][2] Software such as WinNonlin is commonly used for these calculations.[1]

  • Statistical Analysis: Analysis of variance (ANOVA) is often used to compare pharmacokinetic parameters between different population groups.[2]

Mandatory Visualization

EGFR Signaling Pathway

Gefitinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates the EGFR signaling pathway and the point of intervention by Gefitinib.

EGFR_Signaling_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Dimerization & Autophosphorylation) EGFR->P_EGFR Activates Gefitinib Gefitinib Gefitinib->P_EGFR Inhibits RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PK_Workflow Start Study Start PatientScreening Patient Screening & Informed Consent Start->PatientScreening DrugAdmin Gefitinib (250 mg) Oral Administration PatientScreening->DrugAdmin BloodSampling Serial Blood Sampling (Pre-dose, 1, 2, 4, 6, 8, 24, 48h) DrugAdmin->BloodSampling SampleProcessing Plasma Separation & Storage (-80°C) BloodSampling->SampleProcessing LCMS LC-MS/MS Bioanalysis (Quantification of Gefitinib) SampleProcessing->LCMS PK_Analysis Non-Compartmental Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) LCMS->PK_Analysis DataReporting Data Interpretation & Reporting PK_Analysis->DataReporting End Study End DataReporting->End

References

Safety Operating Guide

Personal protective equipment for handling Gefitinib-d6

Author: BenchChem Technical Support Team. Date: November 2025

Gefitinib-d6, a deuterated form of the potent cytotoxic drug Gefitinib, requires stringent handling protocols to ensure the safety of laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance with multiple health risks. It is harmful if swallowed, comes into contact with skin, or is inhaled.[1] Furthermore, it is a suspected carcinogen and reproductive toxin, can cause serious eye damage and skin irritation, and is toxic to aquatic life with long-lasting effects.[1]

Table 1: Hazard Identification for this compound

Hazard StatementClassification
Harmful if swallowedAcute Toxicity - Oral 4
Harmful in contact with skinAcute Toxicity - Dermal 4
Harmful if inhaledAcute Toxicity - Inhalation 4
Causes skin irritationSkin Irritation 2
Causes serious eye damageEye Damage 1
Suspected of causing cancerCarcinogenicity 2
Suspected of damaging fertility or the unborn childToxic to Reproduction 2
Toxic to aquatic life with long lasting effectsAquatic Chronic 2

Source: Cayman Chemical Safety Data Sheet, 2024[1]

Due to these hazards, all personnel handling this compound must be thoroughly trained on the risks and the necessary precautions.[2]

Personal Protective Equipment (PPE)

The consistent and correct use of appropriate Personal Protective Equipment (PPE) is the primary line of defense against exposure to this compound. The following PPE is mandatory when handling this compound.

Table 2: Recommended Personal Protective Equipment for Handling this compound

PPE CategorySpecification
Hand Protection Wear two pairs of chemotherapy-tested nitrile gloves.[3]
Body Protection A disposable, fluid-resistant gown that covers the arms and body should be worn.[4]
Eye Protection Use safety goggles or a full-face shield to protect against splashes.[3][4]
Respiratory Protection A fit-tested N95 or N100 respirator is required when there is a risk of generating airborne powder or aerosols.[3] A surgical mask should be worn for other handling procedures.[4][5]

All PPE should be donned before handling the compound and removed in a manner that avoids self-contamination. Contaminated PPE must be disposed of as cytotoxic waste.

Operational and Handling Workflow

A systematic workflow is crucial to minimize the risk of exposure and contamination. The following diagram outlines the key steps for safely handling this compound in a laboratory setting.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare a Designated Handling Area (e.g., Chemical Fume Hood) B->C D Weighing and Reconstitution C->D Proceed to Handling E Experimental Procedures D->E F Decontaminate Work Surfaces E->F End of Experiment G Segregate and Dispose of Waste F->G H Doff PPE Correctly G->H

Caption: A flowchart illustrating the procedural steps for the safe handling of this compound, from preparation to disposal.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.

Table 3: Spill Response Protocol for this compound

StepAction
1. Secure the Area Immediately alert others in the vicinity and restrict access to the spill area.[4]
2. Don PPE Put on a full set of the recommended PPE, including respiratory protection.[4]
3. Contain the Spill For liquid spills, use absorbent pads or spill pillows to contain the spread. For solid spills, carefully cover with damp absorbent material to avoid generating dust.[6][7]
4. Clean the Area Collect all contaminated materials using a scoop or other designated tools and place them into a sealed, labeled hazardous waste container.[7] Decontaminate the spill area with a suitable cleaning agent, such as a 10% bleach solution followed by a neutralizer like sodium thiosulfate, and then wash with detergent and water.[7]
5. Dispose of Waste All materials used for spill cleanup, including contaminated PPE, must be disposed of as cytotoxic waste.[7]

A dedicated spill kit containing all necessary materials should be readily accessible in any laboratory where this compound is handled.[7]

Disposal Plan

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

Table 4: Disposal Guidelines for this compound Contaminated Materials

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
Contaminated Labware (e.g., vials, pipette tips) Place in a designated, puncture-resistant cytotoxic waste container.
Contaminated PPE (gloves, gowns, etc.) Place in a designated cytotoxic waste bag immediately after use.[4]
Liquid Waste Collect in a clearly labeled, sealed container designated for hazardous chemical waste. Do not pour down the drain.[1]

By adhering to these safety protocols, researchers can minimize the risks associated with handling the potent cytotoxic compound this compound and maintain a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.